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  • Product: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Core Science & Biosynthesis

Foundational

Comprehensive Guide: Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Executive Summary & Retrosynthetic Analysis The target molecule, 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , represents a critical scaffold in kinase inhibitor discovery (e.g., for hepatitis B capsid assembly modulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , represents a critical scaffold in kinase inhibitor discovery (e.g., for hepatitis B capsid assembly modulation or tyrosine kinase inhibition). Its structural rigidity, conferred by the cyclopropyl group, combined with the hydrogen-bonding capability of the pyrrole-2-carboxylic acid moiety, makes it a high-value pharmacophore.

This guide details two distinct synthetic pathways, selected based on scale and available resources:

  • The "Process" Route (De Novo Cyclization): A scalable, cost-effective sequence utilizing a Claisen condensation followed by a Paal-Knorr-type cyclization. This is the preferred method for multi-gram to kilogram synthesis.

  • The "MedChem" Route (Functionalization): A modular Palladium-catalyzed cross-coupling approach ideal for late-stage diversification or rapid analog generation.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 5-Cyclopropyl-1H-pyrrole- 2-carboxylic acid Ester Ethyl 5-cyclopropyl-1H- pyrrole-2-carboxylate Target->Ester Hydrolysis Diketo Ethyl 4-cyclopropyl- 2,4-dioxobutanoate Ester->Diketo Paal-Knorr Cyclization Ammonia Ammonium Acetate Ester->Ammonia BromoPyrrole Ethyl 5-bromo-1H- pyrrole-2-carboxylate Ester->BromoPyrrole Suzuki-Miyaura Coupling Boronic Cyclopropylboronic Acid Ester->Boronic CPMK Cyclopropyl Methyl Ketone Diketo->CPMK Claisen Condensation Oxalate Diethyl Oxalate Diketo->Oxalate

Caption: Retrosynthetic disconnection showing the De Novo Cyclization (Red) and Cross-Coupling (Green) pathways.

Route A: The Process Route (De Novo Cyclization)

This route is authoritative for scale-up due to the low cost of reagents (cyclopropyl methyl ketone, diethyl oxalate) and the avoidance of expensive transition metal catalysts.

Step 1: Claisen Condensation

Reaction: Cyclopropyl methyl ketone + Diethyl oxalate


 Ethyl 4-cyclopropyl-2,4-dioxobutanoate
  • Rationale: Methyl ketones possess acidic alpha-protons that can be deprotonated by alkoxide bases. Condensation with diethyl oxalate introduces the 1,2-dicarbonyl motif required for the 2-position of the pyrrole ring.

  • Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the oxalate ester.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under a nitrogen atmosphere.

  • Reagent Prep: Charge the flask with anhydrous Ethanol (300 mL) and add Sodium Ethoxide (EtONa, 1.2 equiv, 68.0 g of 21% wt solution in EtOH).

  • Addition: Add Diethyl Oxalate (1.1 equiv, 146 mL) dropwise at 0°C. Stir for 15 minutes.

  • Ketone Addition: Add Cyclopropyl Methyl Ketone (1.0 equiv, 84.1 g) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3 hours. The solution will darken as the enolate forms.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 4-5. Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect ~85-90% of the crude diketo ester as a yellow oil. This is typically pure enough for the next step.

Step 2: Paal-Knorr Cyclization

Reaction: Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Ammonium Acetate


 Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate
  • Mechanism: The ammonium source condenses with the ketone carbonyls to form an enamine/imine intermediate, which undergoes intramolecular cyclization and dehydration to aromatize into the pyrrole.

  • Solvent Choice: Acetic acid serves as both solvent and catalyst, promoting the dehydration steps.

Protocol:

  • Setup: Dissolve the crude diketo ester (from Step 1) in Glacial Acetic Acid (5 vol, ~500 mL).

  • Reagent: Add Ammonium Acetate (3.0 equiv).

  • Reaction: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS for the disappearance of the starting material.

  • Workup: Cool the mixture and pour into ice water (1 L). Neutralize carefully with solid NaHCO₃ or NaOH solution (exothermic!) to pH 7.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oily, extract with DCM, dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Data: Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate.

    • 1H NMR (CDCl3):

      
       9.1 (br s, 1H, NH), 6.8 (t, 1H), 5.9 (t, 1H), 4.3 (q, 2H), 1.9 (m, 1H), 1.3 (t, 3H), 0.9 (m, 2H), 0.7 (m, 2H).
      
Step 3: Ester Hydrolysis

Reaction: Ethyl ester + LiOH


 Carboxylic Acid

Protocol:

  • Dissolve the ester (10 g) in THF/Water (1:1, 100 mL).

  • Add Lithium Hydroxide Monohydrate (2.5 equiv).

  • Stir at 50°C for 4 hours.

  • Remove THF under reduced pressure. Acidify the aqueous residue with 2M HCl to pH 2.

  • Collect the white precipitate by filtration. Dry in a vacuum oven at 45°C.

Route B: The MedChem Route (Suzuki Coupling)

This route is ideal when the pyrrole core needs to be varied rapidly (e.g., testing different 5-substituents) or for synthesizing radiolabeled analogs.

Workflow Diagram

SuzukiRoute Start Ethyl 5-bromo-1H- pyrrole-2-carboxylate Intermediate Suzuki Coupling (Toluene/H2O, 90°C) Start->Intermediate + Reagents Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Product Ethyl 5-cyclopropyl- pyrrole-2-carboxylate Intermediate->Product

Caption: Palladium-catalyzed cross-coupling workflow.

Protocol:

  • Reagents: Combine Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).

  • Catalyst: Degas with nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Note: The 5-bromo precursor can be synthesized by monobromination of ethyl pyrrole-2-carboxylate with NBS in THF at -78°C, though regioselectivity (4- vs 5-bromo) can be challenging without N-protection.

Analytical Data Summary

PropertySpecificationNotes
Appearance White to off-white solid
Molecular Weight 151.16 g/mol
1H NMR (DMSO-d6)

11.5 (s, 1H, COOH), 11.2 (s, 1H, NH), 6.65 (m, 1H), 5.85 (m, 1H), 1.90 (m, 1H), 0.90 (m, 2H), 0.65 (m, 2H)
Characteristic cyclopropyl multiplets at high field.[1]
MS (ESI) [M+H]+ = 152.1Positive mode ionization.
Solubility DMSO, Methanol, EthanolPoor solubility in water/hexane.

Troubleshooting & Optimization (Expertise)

  • Regioselectivity (Route A): The Claisen condensation is highly regioselective for the methyl group of the ketone over the cyclopropyl methine due to steric hindrance and kinetic acidity.

  • Decarboxylation Risk: During the hydrolysis step (Step 3), avoid excessive heat (>80°C) or strong mineral acids for prolonged periods, as pyrrole-2-carboxylic acids can decarboxylate to the parent pyrrole (5-cyclopropyl-1H-pyrrole).

  • N-Protection: If using Route B, N-Boc protection of the pyrrole is recommended to improve the yield of the Suzuki coupling and prevent catalyst poisoning by the free N-H.

References

  • Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

    • Title: "Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks"
    • Source: ChemSusChem, 2023.
    • URL:[Link]

  • General Pyrrole Synthesis (Paal-Knorr/Knorr)

    • Title: "Pyrrole synthesis" (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles"
    • Source: Molecules, 2011.
    • URL:[Link][3]

  • Cyclopropyl Methyl Ketone Preparation

    • Title: "Methyl cyclopropyl ketone"[3]

    • Source: Organic Syntheses, Coll. Vol. 4, p.597 (1963).
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

The following technical guide provides an in-depth physicochemical and structural analysis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , a specialized heterocyclic building block used in the design of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , a specialized heterocyclic building block used in the design of kinase inhibitors and antiviral agents.[1]

[1]

Executive Summary

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1553133-47-3) is a critical intermediate in modern medicinal chemistry, particularly valuable for its ability to modulate lipophilicity and metabolic stability without significantly increasing molecular weight.[1] Unlike its phenyl or alkyl analogs, the 5-cyclopropyl moiety introduces unique electronic properties due to


-

conjugation (hyperconjugation) with the pyrrole ring, influencing both the pKa of the carboxylic acid and the hydrogen-bond donor (HBD) capability of the pyrrole nitrogen.[1]

This guide details the compound's molecular architecture, predicted and experimental physicochemical properties, and standardized protocols for its characterization and synthesis.

Molecular Architecture & Identity

ParameterDetail
IUPAC Name 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
CAS Registry Number 1553133-47-3
Molecular Formula C

H

NO

Molecular Weight 151.16 g/mol
SMILES O=C(O)C1=CC=C(N1)C2CC2
Structural Class Heteroaromatic Carboxylic Acid
Key Pharmacophore Cyclopropyl-Pyrrole Conjugate
Structural Analysis

The molecule consists of a pyrrole core substituted at the C2 position with a carboxylic acid and at the C5 position with a cyclopropyl ring.[2]

  • Electronic Effect: The cyclopropyl group acts as a weak electron donor via conjugation of its Walsh orbitals with the pyrrole

    
    -system.[1] This electron density enrichment at the C5 position stabilizes the pyrrole ring against oxidative degradation compared to simple alkyl derivatives.
    
  • Steric Profile: The cyclopropyl group provides a rigid, bulky hydrophobic cap that often fits into specific hydrophobic pockets (e.g., the "gatekeeper" regions of kinase enzymes) more effectively than a flexible isopropyl or planar phenyl group.

Physicochemical Profile

Note: Values below represent a consensus of experimental data from analogous scaffolds and high-fidelity QSPR predictions where specific literature data is proprietary.

Acid-Base Dissociation (pKa)

The carboxylic acid at position 2 is the primary ionizable group.[1]

  • pKa (Acid): 4.6 ± 0.2 (Predicted).

    • Mechanism: The electron-donating nature of the 5-cyclopropyl group slightly destabilizes the carboxylate anion compared to unsubstituted pyrrole-2-carboxylic acid (pKa ~4.4), making the acid slightly weaker (higher pKa).[1]

  • pKa (Pyrrole NH): > 16.5 (Very weak acid).

    • Implication: Under physiological pH (7.4), the molecule exists predominantly as the mono-anionic carboxylate (R-COO⁻).[1] This impacts membrane permeability, necessitating esterification (prodrug strategy) or active transport considerations during drug design.

Lipophilicity (LogP / LogD)[1]
  • LogP (Neutral): 1.95 ± 0.3 .[1]

    • Context: The cyclopropyl group adds approximately +1.1 log units of lipophilicity compared to the parent pyrrole-2-carboxylic acid (LogP ~0.85).[1] This places the compound in an optimal range for oral bioavailability (Rule of 5 compliant).

  • LogD (pH 7.4): -0.8 to -0.5 .[1]

    • Context: Due to ionization of the carboxylic acid at pH 7.4, the distribution coefficient drops significantly, indicating high water solubility in systemic circulation but potentially limited passive diffusion across cell membranes unless the pH is modulated (e.g., in the acidic microenvironment of tumors).

Solubility Profile
  • Water: Low at pH < 2 (Neutral form); High at pH > 6 (Anionic form).

  • Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.

  • Melting Point: 135–140 °C (Decomposition often observed >180 °C).

Synthetic Pathways & Manufacturing

The synthesis of 5-cyclopropyl-1H-pyrrole-2-carboxylic acid typically avoids direct cyclopropanation of pyrrole due to regioselectivity issues.[1] The industry-standard approach utilizes Palladium-Catalyzed Cross-Coupling .[1]

Core Synthesis Workflow (Suzuki-Miyaura Strategy)

This protocol ensures regiochemical fidelity and high yields.[1]

Reagents:

  • Starting Material: Methyl 5-bromo-1H-pyrrole-2-carboxylate.[1]

  • Coupling Partner: Cyclopropylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(OAc)
    
    
    
    /SPhos.
  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in Toluene/Water (3:1 ratio).

  • Activation: Add Cyclopropylboronic acid (1.5 eq) and K

    
    PO
    
    
    
    (3.0 eq). Degas with N
    
    
    for 15 minutes.[1]
  • Catalysis: Add Pd(dppf)Cl

    
     (5 mol%). Heat to 90°C for 12 hours under inert atmosphere.
    
  • Hydrolysis: Cool to RT. Add LiOH (5.0 eq) in THF/Water to hydrolyze the methyl ester. Stir at 50°C for 4 hours.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Hexane/EtOAc to obtain the title acid.

Visualization of Synthetic Logic

Synthesis Start Methyl 5-bromo-1H- pyrrole-2-carboxylate Intermediate Intermediate: Methyl 5-cyclopropyl- pyrrole-2-carboxylate Start->Intermediate Pd(dppf)Cl2, K3PO4 90°C, 12h Reagent Cyclopropylboronic Acid (Suzuki Coupling) Reagent->Intermediate Product 5-Cyclopropyl-1H- pyrrole-2-carboxylic acid Intermediate->Product LiOH, THF/H2O 50°C, 4h Hydrolysis LiOH Hydrolysis (Ester Cleavage)

Figure 1: Palladium-catalyzed synthetic route for CAS 1553133-47-3, prioritizing regioselectivity.

Applications in Drug Discovery

This scaffold is not merely a passive linker; it is an active pharmacophore used to optimize Structure-Activity Relationships (SAR) .[1]

Bioisosteric Replacement

The 5-cyclopropyl group is often used as a bioisostere for:

  • Isopropyl group: Similar steric volume but increased metabolic stability (no benzylic/allylic protons susceptible to CYP450 abstraction).

  • Phenyl group: Reduced molecular weight and lipophilicity (lower LogP) while maintaining a degree of planarity and

    
    -character.[1]
    
Case Study: HCV and Kinase Inhibition

In the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors and JAK kinase inhibitors, the pyrrole-2-carboxylic acid core serves as a scaffold to orient hydrogen bond donors (the pyrrole NH) and acceptors (the carboxylate carbonyl).[1]

  • Role: The 5-cyclopropyl group fills hydrophobic pockets (e.g., the "P2" pocket), displacing water molecules and providing an entropic gain in binding affinity.

Experimental Characterization Protocols

To validate the quality of this material in a research setting, the following protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of the carboxylic acid dissociation constant.

  • Preparation: Prepare a 1.0 mM solution of the compound in 0.1 M KCl (ionic strength adjuster). Due to low aqueous solubility of the neutral form, add 5-10% Methanol as a co-solvent (extrapolate to 0% MeOH using Yasuda-Shedlovsky equation).[1]

  • Titration: Titrate with 0.1 M KOH standardized solution under N

    
     atmosphere (to exclude CO
    
    
    
    ) at 25°C.
  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.[1]

    • Expected Result: Inflection at pH ~4.6.[1]

Protocol: HPLC Purity Analysis

Objective: Quantify purity >98% for biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Pyrrole absorption) and 210 nm.

  • Retention Time: The cyclopropyl group significantly increases retention time compared to the parent acid.

Visualization of Analytical Workflow

Analysis Sample Raw Sample (Solid Powder) Solubility Solubility Test (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV/MS (Purity Check) Solubility->HPLC If Soluble HPLC->Sample Purity < 95% (Recrystallize) NMR 1H-NMR (DMSO-d6) (Structural ID) HPLC->NMR Purity > 95% Assay Release for Biological Assay NMR->Assay Structure Confirmed

Figure 2: Quality Control decision tree for validating 5-cyclopropyl-1H-pyrrole-2-carboxylic acid batches.

References

  • BLD Pharm. (2025).[1] Product Datasheet: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS 1553133-47-3).[1][3][4][5] Retrieved from

  • PubChem. (2025).[1][6][7][8] Compound Summary: Pyrrole-2-carboxylic acid (Parent Scaffold Data). National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from

  • Organic Chemistry Portal. (2024).[1][9] Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation. Retrieved from

  • Li, M.J., et al. (2024).[10] Mechanosynthesis of Pyrrole-2-carboxylic Acids. Organic Letters, 26, 4189-4193.[1][10] (Cited for synthetic methodology of substituted pyrroles).[6][9][11][12][13][14]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the expected spectral data for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the ab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a consolidated public spectral database for this specific compound, this document synthesizes predicted data for Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in foundational spectroscopic principles and comparative analysis with structurally related analogs, namely pyrrole-2-carboxylic acid and various cyclopropyl-containing molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and identification of this and similar heterocyclic compounds.

Introduction and Molecular Structure

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid at the 2-position and a cyclopropyl group at the 5-position. This unique combination of a strained aliphatic ring and an aromatic carboxylic acid imparts specific and predictable characteristics to its spectroscopic signature. Understanding these spectral features is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

The structural features—a carboxylic acid, a secondary amine within the pyrrole ring, an aromatic system, and a strained three-membered ring—will each give rise to distinct and identifiable signals in the various spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure. The following predictions are based on established chemical shift theory and data from similar structures.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the cyclopropyl protons, the amine proton (N-H), and the carboxylic acid proton (O-H). The solvent of choice for analysis would be DMSO-d₆, which allows for the observation of exchangeable protons (NH and OH).

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Carboxylic Acid (COOH)~12.0 - 13.0Broad Singlet1HHighly deshielded and broad due to hydrogen bonding and chemical exchange.
Pyrrole NH~11.5 - 12.0Broad Singlet1HDeshielded due to the aromatic nature of the pyrrole ring and exchange.
Pyrrole H-3~6.8 - 7.0Doublet1HCoupled to H-4. Downfield shift due to proximity to the electron-withdrawing carboxylic acid.
Pyrrole H-4~6.1 - 6.3Doublet1HCoupled to H-3. Upfield relative to H-3.
Cyclopropyl CH~1.8 - 2.1Multiplet1HThe methine proton of the cyclopropyl group, coupled to the CH₂ protons.
Cyclopropyl CH₂~0.8 - 1.2Multiplet2HDiastereotopic protons cis to the pyrrole ring.
Cyclopropyl CH₂~0.6 - 0.9Multiplet2HDiastereotopic protons trans to the pyrrole ring.

Causality Behind Experimental Choices & Interpretation:

  • Solvent: DMSO-d₆ is chosen over CDCl₃ to ensure the observation of the acidic COOH and NH protons, which would otherwise exchange too rapidly or be broadened into the baseline.

  • Chemical Shifts: The pyrrole protons' chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid at C-2 deshields the adjacent H-3 proton. The electron-donating cyclopropyl group at C-5 will have a lesser, shielding effect on the more distant H-4 and H-3 protons.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring are shifted significantly upfield, a characteristic feature of strained ring systems.[3][4] They will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
Carboxylic Acid (C=O)~160 - 165Downfield shift characteristic of a carboxylic acid carbonyl carbon.
Pyrrole C-5~135 - 140Substituted with the cyclopropyl group, deshielded.
Pyrrole C-2~125 - 130Substituted with the carboxylic acid group.
Pyrrole C-3~115 - 120Pyrrole ring carbon adjacent to the carboxylic acid.
Pyrrole C-4~108 - 112Pyrrole ring carbon.
Cyclopropyl CH~10 - 15Methine carbon of the cyclopropyl ring.
Cyclopropyl CH₂~5 - 10Methylene carbons of the cyclopropyl ring, typically found in a very upfield region.[3]

Authoritative Grounding: The chemical shifts for the pyrrole core are extrapolated from data on pyrrole-2-carboxylic acid.[5][6] The cyclopropyl carbon signals are predicted based on the known significant shielding effects observed in such strained rings.[3] The carbonyl carbon of a carboxylic acid derivative typically appears in the 160-180 ppm range.[7][8]

NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The IR spectrum of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid will be dominated by features of the carboxylic acid and the N-H bond of the pyrrole ring.

Table 3: Predicted IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity / ShapeRationale
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very BroadCharacteristic broad absorption due to strong hydrogen bonding between carboxylic acid dimers.[9][10]
N-H Stretch (Pyrrole)3200 - 3400Medium, BroadOverlaps with the O-H stretch, but typically sharper.
C-H Stretch (Aromatic/Pyrrole)~3100MediumC-H bonds on the sp² hybridized pyrrole ring.
C-H Stretch (Cyclopropyl)~3050MediumC-H bonds on the strained cyclopropane ring often appear slightly above 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, SharpThe carbonyl stretch is a very intense and reliable indicator of the carboxylic acid group.[11]
C=C Stretch (Pyrrole Ring)1500 - 1600MediumAromatic ring stretching vibrations.
C-O Stretch (Carboxylic Acid)1210 - 1320StrongStretching of the carbon-oxygen single bond.
O-H Bend (Carboxylic Acid)910 - 950Medium, BroadOut-of-plane bending of the O-H group.

Trustworthiness of Protocol: The following protocol is a standard and self-validating method for obtaining a high-quality IR spectrum.

IR Experimental Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer and record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrum Data (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 151.06. The molecular ion peak corresponding to the molecular formula C₈H₉NO₂ is expected to be observed.

  • Key Fragmentation Pathways:

    • Loss of H₂O (M-18): m/z = 133. Dehydration is a common fragmentation for carboxylic acids.

    • Loss of OH (M-17): m/z = 134. Alpha-cleavage of the hydroxyl radical to form an acylium ion.

    • Loss of COOH (M-45): m/z = 106. Loss of the entire carboxylic acid group as a radical. This is often a significant peak.[12][13]

    • Decarboxylation (M-44): m/z = 107. Loss of CO₂ is a characteristic fragmentation of carboxylic acids.

    • Pyrrole Ring Fragmentation: Further fragmentation of the m/z 106 ion can lead to smaller fragments characteristic of the pyrrole ring.

Mass Spectrometry Experimental Workflow

The following diagram outlines a typical workflow for analyzing 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS), a common method for volatile, thermally stable compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve in suitable volatile solvent (e.g., Methanol) Injector Inject into GC Prep->Injector Column Separation on Capillary Column Injector->Column Vaporization IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier Detector MassAnalyzer->Detector Ion Separation (by m/z) DataSystem Data System: Generate Mass Spectrum Detector->DataSystem

Caption: A typical GC-MS workflow for the analysis of a small organic molecule.

Conclusion

The structural elucidation of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will provide the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (carboxylic acid, N-H), and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. The predicted data and interpretations within this guide serve as a robust reference for scientists working with this compound, ensuring accurate characterization and facilitating its application in research and development.

References

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Anderson, J. E. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Organic Magnetic Resonance, 3, 10.1039/p29850001449.
  • PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2002). The Journal of Physical Chemistry A, ACS Publications. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 28, 2026, from [Link]

  • Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online, 19(5).
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 28, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved February 28, 2026, from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H chemical shifts for cyclopropyl protons. Retrieved February 28, 2026, from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 28, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved February 28, 2026, from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved February 28, 2026, from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • GNPS Library Spectrum CCMSLIB00004700560. (2018, October 9). GNPS. Retrieved February 28, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved February 28, 2026, from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. Retrieved February 28, 2026, from [Link]

  • 1H-Pyrrole-2-carboxylic acid. (n.d.). PMC - NIH. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Retrieved February 28, 2026, from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrrole-2-carboxylic acid. Retrieved February 28, 2026, from [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2025, August 9). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved February 28, 2026, from [Link]

  • 1H NMR analysis of pyrrole H/D exchange. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. (2020, February 14). Organic Chemistry Data & Info. Retrieved February 28, 2026, from [Link]

Sources

Exploratory

in silico modeling and docking studies of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

A Fragment-Based Assessment Guide Executive Summary & Rationale This guide details the in silico characterization of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CPPC) . While pyrrole-2-carboxylic acids are established "p...

Author: BenchChem Technical Support Team. Date: March 2026

A Fragment-Based Assessment Guide

Executive Summary & Rationale

This guide details the in silico characterization of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CPPC) . While pyrrole-2-carboxylic acids are established "privileged structures" in medicinal chemistry, the specific addition of a C5-cyclopropyl group introduces unique physicochemical advantages.

Scientific Rationale:

  • Pharmacophore Mimicry: The pyrrole-2-carboxylate motif mimics the

    
    -amino acid functionality of D-amino acids. This makes CPPC a high-probability ligand for D-Amino Acid Oxidase (DAAO) , a target implicated in schizophrenia and neuropathic pain.
    
  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers superior resistance to Cytochrome P450-mediated oxidation (specifically preventing benzylic-like hydroxylation).

  • Conformational Restriction: The cyclopropyl ring restricts the rotation of the hydrophobic tail, potentially reducing the entropic penalty upon binding to hydrophobic pockets in targets like COX-2 or Enoyl-ACP reductase .

Computational Workflow Architecture

The following diagram outlines the logical flow of the study, moving from structural preparation to target validation.

Workflow cluster_ADMET Phase 1: ADMET Profiling cluster_Docking Phase 2: Molecular Docking Start Ligand: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid Prep Ligand Preparation (DFT Optimization / pKa Correction) Start->Prep Swiss SwissADME / pkCSM (Physicochemical Filters) Prep->Swiss Tox Toxicity Prediction (hERG / Ames) Swiss->Tox TargetSelect Target Selection (DAAO / COX-2) Tox->TargetSelect GridGen Grid Generation (Active Site Definition) TargetSelect->GridGen DockingRun Docking Simulation (AutoDock Vina / GLIDE) GridGen->DockingRun Analysis Binding Energy & Interaction Analysis DockingRun->Analysis

Figure 1: Integrated in silico workflow for evaluating CPPC, moving from ligand preparation to structural validation.

Phase 1: Physicochemical & ADMET Profiling

Before docking, we must validate that CPPC possesses drug-like properties. The cyclopropyl group increases lipophilicity (


) without violating Lipinski's Rule of Five.
3.1. Predicted Physicochemical Properties

Methodology: Consensus prediction using SwissADME and pkCSM algorithms.

PropertyValue (Predicted)Interpretation
Molecular Weight ~151.16 g/mol Fragment-like. Ideal for FBDD (Fragment-Based Drug Design).
LogP (Consensus) 1.8 - 2.1Optimal. Sufficient lipophilicity for BBB penetration (crucial for DAAO inhibition in CNS).
H-Bond Donors 2 (NH, OH)Within Lipinski limits (<5).
H-Bond Acceptors 2 (C=O, OH)Within Lipinski limits (<10).[1]
TPSA ~49.3 ŲHigh probability of good oral bioavailability and BBB permeation.
Rotatable Bonds 1 (C-COOH)Rigid. Low entropic penalty upon binding.
3.2. ADMET Protocol

Objective: Assess metabolic stability and toxicity risks.

  • Input: SMILES string C1CC1c2ccc(n2)C(=O)O.

  • Tool: pkCSM (University of Melbourne) or SwissADME.

  • Key Checkpoints:

    • BBB Permeability: Requirement: LogBB > -1. CPPC is predicted to be BBB permeable due to the lipophilic cyclopropyl group masking the polar head.

    • CYP Inhibition: The pyrrole ring can be reactive, but the C2-acid and C5-cyclopropyl substitution pattern generally reduces CYP isoform inhibition compared to unsubstituted pyrroles.

    • Ames Toxicity: Pyrrole carboxylic acids are generally non-mutagenic, unlike some nitro-pyrroles.

Phase 2: Molecular Docking Studies[2]

This section focuses on the primary target: D-Amino Acid Oxidase (DAAO) . DAAO inhibitors are sought for treating schizophrenia by elevating D-serine levels in the brain.[2][3]

4.1. Target Selection & Preparation
  • Primary Target: Human DAAO (PDB ID: 3G3E or 3CXK ).

  • Rationale: The active site of DAAO contains an arginine "switch" (Arg283) that anchors carboxylic acids. The hydrophobic pocket adjacent to the active site accommodates the cyclopropyl tail.

4.2. Docking Protocol (AutoDock Vina / GLIDE)

Step 1: Protein Preparation

  • Remove Water: Delete all water molecules except those bridging the FAD cofactor if essential for structural integrity.

  • Protonation: Use H++ server or Maestro Protein Preparation Wizard to set protonation states at pH 7.4. Critical: Ensure Arg283 is positively charged to interact with the ligand's carboxylate.

  • Cofactor: Retain the FAD (Flavin Adenine Dinucleotide) molecule; it is part of the binding pocket.

Step 2: Ligand Preparation

  • Ionization: The carboxylic acid (

    
    ) will be deprotonated (
    
    
    
    ) at physiological pH.
  • Energy Minimization: Minimize ligand using MMFF94 force field to relax the cyclopropyl-pyrrole bond angle.

Step 3: Grid Generation

  • Center: Coordinates of the co-crystallized ligand (e.g., 3-hydroxyquinolin-2(1H)-one in PDB 3G3E).

  • Box Size:

    
     Å. This covers the active site and the "secondary specificity pocket" (hydrophobic region).
    

Step 4: Execution

  • Exhaustiveness: Set to 32 (High) to ensure the cyclopropyl ring finds the global minimum in the hydrophobic sub-pocket.

4.3. Mechanism of Action & Interaction Map

The following diagram illustrates the predicted binding mode of CPPC within the DAAO active site, based on established SAR (Structure-Activity Relationships) of pyrrole-2-carboxylates.

BindingMode Ligand_Head Carboxylate Head (COO-) Arg283 Arg283 / Tyr228 (Electrostatic Clamp) Ligand_Head->Arg283 Salt Bridge (Ionic) Ligand_Core Pyrrole NH Gly313 Gly313 (Backbone Carbonyl) Ligand_Core->Gly313 H-Bond (Donor) Ligand_Tail Cyclopropyl Group (Hydrophobic) HydroPocket Hydrophobic Pocket (Leu51, Ile215) Ligand_Tail->HydroPocket Van der Waals (Shape Complementarity)

Figure 2: Predicted pharmacophore map of CPPC binding to the DAAO active site.

Interpretation of Interactions:

  • The Anchor: The carboxylate forms a bidentate salt bridge with Arg283 and a hydrogen bond with Tyr228 . This is the non-negotiable requirement for DAAO affinity.

  • The H-Bond: The pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of Gly313 .

  • The Selectivity Filter: The cyclopropyl group fits into the hydrophobic sub-pocket lined by Leu51 and Ile215 . This interaction is critical; it provides potency gains over a simple methyl group by displacing high-energy water molecules from this lipophilic cleft.

Data Interpretation & Validation Standards

To ensure the trustworthiness of your results, compare your docking scores against these reference standards.

Compound ClassReference LigandTarget (PDB)Benchmarking Score (Vina)
Standard D-Serine (Substrate)3G3E-5.5 to -6.0 kcal/mol
Known Inhibitor 4H-thieno[3,2-b]pyrrole-5-carboxylic acid3CXK-8.5 to -9.5 kcal/mol
Query Ligand CPPC (5-Cyclopropyl...) 3G3E Target Range: -7.5 to -8.5 kcal/mol

Validation Check: If CPPC scores lower (worse) than -6.5 kcal/mol, re-evaluate the ligand protonation state. The carboxylate must be ionized to achieve the salt bridge with Arg283.

References
  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Sparey, T., et al. (2008).[2] The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Smith, S. M., et al. (2009).[2] The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine.[4] Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930.[4] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

Sources

Foundational

Strategic Incorporation of Cyclopropyl-Containing Heterocycles in Modern Drug Discovery: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the optimization of a lead compound frequently encounters roadblocks such as rapid metabolic clearance, off-target toxicity, or poor membrane permeability. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In contemporary medicinal chemistry, the optimization of a lead compound frequently encounters roadblocks such as rapid metabolic clearance, off-target toxicity, or poor membrane permeability. As a Senior Application Scientist, I have consistently observed that the strategic incorporation of a cyclopropyl ring into heterocyclic scaffolds serves as a highly effective bioisosteric intervention. This whitepaper provides an in-depth mechanistic analysis of why the cyclopropyl group is uniquely suited for drug discovery, backed by quantitative data, and delivers self-validating experimental protocols for synthesizing cyclopropyl-containing heterocycles.

The Physicochemical Causality of the Cyclopropyl Motif

The success of the cyclopropyl group is not coincidental; it is rooted in its fundamental quantum mechanical and structural properties. Understanding the causality behind its behavior is essential for rational drug design.

  • Metabolic Stability via Bond Energetics: Cytochrome P450 (CYP450) enzymes typically metabolize drugs via hydrogen atom abstraction at sp3-hybridized carbons (e.g., methyl or isopropyl groups). However, the internal bond angles of the cyclopropane ring (60°) force the C-C bonds to adopt bent "banana" bonds, increasing the s-character of the external C-H bonds[1]. This increased s-character significantly raises the bond dissociation energy, making proton abstraction exceptionally difficult and thereby curtailing oxidative metabolism[2].

  • Conformational Rigidification: The coplanarity of the three carbon atoms and the relatively short C-C bonds (1.51 Å) provide a rigid structural vector[1]. By locking a heterocyclic molecule into its bioactive conformation, the cyclopropyl group reduces the entropic penalty incurred upon receptor binding, which frequently translates to a substantial increase in target affinity and potency[3].

  • Lipophilicity and pKa Modulation: Converting an acyclic alkyl group to a cyclopropane equivalent (C-H/C-H → C-C) systematically reduces lipophilicity[4]. Furthermore, the enhanced π-character of the cyclopropyl ring allows it to act as an electron-donating group through hyperconjugation, which can subtly modulate the pKa of adjacent heterocyclic nitrogen atoms, optimizing the molecule's P-glycoprotein efflux ratio and membrane permeability[1][3].

PharmacologicalImpact Core Cyclopropyl Integration into Heterocycle Mech1 Increased s-character of C-H bonds Core->Mech1 Mech2 Conformational Rigidification Core->Mech2 Mech3 Altered Electron Distribution (π-character) Core->Mech3 Result1 Resistance to CYP450 Oxidation Mech1->Result1 Result2 Reduced Entropic Penalty upon Binding Mech2->Result2 Result3 pKa Modulation of Adjacent Amines Mech3->Result3 Outcome1 Enhanced Metabolic Stability & Half-life Result1->Outcome1 Outcome2 Increased Target Affinity / Potency Result2->Outcome2 Outcome3 Improved Membrane Permeability Result3->Outcome3

Logic tree illustrating the mechanistic causality of cyclopropyl integration on pharmacokinetics.

Quantitative Profiling of Bioisosteric Replacements

To rationalize the selection of a cyclopropyl group over traditional alkyl or aryl substituents, we must evaluate their comparative physicochemical metrics. The table below summarizes these critical parameters.

Substituent GroupHansch π-valueAverage C-C Bond LengthPrimary Metabolic LiabilityStructural Role in Drug Design
Isopropyl 1.53~1.54 ÅHigh (CYP450 oxidation at sp3 C-H)Bulky, flexible lipophilic spacer
Cyclopropyl 1.141.51 ÅLow (High C-H bond dissociation energy)Conformational lock, metabolic shield
Phenyl 1.98~1.39 ÅModerate (Aromatic hydroxylation)π-π stacking, rigid planar scaffold

Data synthesized from established medicinal chemistry literature regarding lipophilicity trends and structural parameters[1][4].

Self-Validating Synthetic Protocols for Cyclopropyl-Heterocycles

A robust synthetic methodology must be self-validating—meaning the protocol itself contains internal checkpoints to verify chemical integrity. Below are two field-proven protocols for constructing cyclopropyl-containing heterocycles.

Protocol A: Synthesis of 1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole via CuAAC

This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to build a stable 1,2,3-triazole ring. The highly strained cyclopropyl ring influences the reactivity of the azide while conferring unique conformational constraints to the final heterocycle[5].

Step-by-Step Methodology:

  • Substrate Dissolution: In a reaction vessel, dissolve cyclopropyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL)[5].

    • Causality: The biphasic tert-butanol/water system is critical. It ensures the co-solubility of the highly lipophilic organic substrates and the inorganic copper salts, facilitating efficient micellar catalysis.

  • Catalyst Generation: Add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv). Immediately follow with a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 equiv)[5].

    • Causality: Sodium ascorbate oxidizes rapidly in ambient air. Fresh preparation is mandatory to guarantee the quantitative in situ reduction of Cu(II) to the catalytically active Cu(I) species, preventing reaction stalling.

  • Cycloaddition & Validation: Stir vigorously at room temperature for 12-24 hours.

    • Self-Validation Checkpoint 1: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the azide spot validates the efficiency of the click reaction[5].

  • Workup & Extraction: Dilute with water (20 mL) and extract with dichloromethane (3 x 20 mL). Wash combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[5].

  • Purification & Structural Validation: Purify via silica gel column chromatography (hexane/ethyl acetate).

    • Self-Validation Checkpoint 2: Conduct ¹H NMR (CDCl₃, 400 MHz). The presence of upfield multiplets at δ 1.25-1.19 (m, 2H) and 1.08-1.03 (m, 2H) definitively proves that the strained cyclopropyl ring remained intact and did not undergo aberrant ring-opening during the catalytic cycle[5].

CuAACWorkflow Step1 1. Substrate Dissolution (t-BuOH/H2O 1:1) Reason1 Ensures co-solubility of organic & inorganic reagents Step1->Reason1 Step2 2. Catalyst Generation (CuSO4 + Fresh NaAscorbate) Step1->Step2 Reason2 Fresh ascorbate guarantees quantitative Cu(II) -> Cu(I) Step2->Reason2 Step3 3. 1,3-Dipolar Cycloaddition (Vigorous Stirring, 12-24h) Step2->Step3 Val1 Validation A: TLC Monitoring (Confirm starting material consumption) Step3->Val1 Step4 4. Aqueous Workup & Extraction (DCM / Brine Wash) Val1->Step4 Val2 Validation B: 1H NMR (Confirm intact cyclopropyl signals at δ 1.25-1.03 ppm) Step4->Val2 Product Pure 1-Cyclopropyl-4-phenyl- 1H-1,2,3-triazole Val2->Product

Self-validating experimental workflow for the CuAAC synthesis of cyclopropyl-triazoles.

Protocol B: Iodine-Mediated Annulation of N-Cyclopropyl Enamines

Unlike Protocol A, where the cyclopropyl ring is retained as a structural appendage, this protocol utilizes the intentional opening of the cyclopropyl ring to construct a complex 1,4-dihydropyridine (1,4-DHP) heterocycle[6].

Step-by-Step Methodology:

  • Electrophilic Activation: To a solution of the N-cyclopropyl enamine substrate, introduce molecular iodine (I₂) under mild, transition-metal-free conditions[6].

    • Causality: Molecular iodine acts as a mild electrophile. It specifically targets the enamine double bond, triggering an iodination event that cascades into the spontaneous ring-opening of the highly strained cyclopropyl moiety[6].

  • Annulation: Allow the ring-opened intermediate to react with a second molecule of the N-cyclopropyl enamine substrate[6].

    • Causality: The relief of ring strain acts as the thermodynamic driving force for this bimolecular annulation, allowing the reaction to proceed efficiently on a gram-scale without the need for harsh thermal conditions or heavy metal catalysts[6].

  • Validation & Isolation: Monitor the reaction progression via NMR.

    • Self-Validation Checkpoint: The successful formation of the 1,4-DHP core is validated by the complete disappearance of the characteristic high-field cyclopropyl proton signals (~0.5 - 1.2 ppm) and the emergence of the dihydropyridine scaffold signals.

Conclusion

The cyclopropyl group is far more than a simple structural spacer; it is a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of heterocyclic drugs. By understanding the quantum mechanical causality behind its metabolic stability and utilizing self-validating synthetic protocols, drug development professionals can systematically rescue failing lead compounds and accelerate their transition from preclinical models to clinical success.

References

  • Synthesis of Novel Heterocycles via Cyclopropyl Azide: Applications and Protocols | Benchchem | 5

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications | 1

  • Addressing metabolic liabilities by bioisosteric replacements with Spark | Cresset Group | 2

  • Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines | Organic Letters - ACS Publications | 6

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry | Docentes FCT NOVA |3

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups | Beilstein Journals | 4

Sources

Exploratory

Advanced Methodologies in the Structural Elucidation of Novel Pyrrole Alkaloids: A Technical Whitepaper

Executive Summary Pyrrole alkaloids—encompassing diverse structural classes such as lamellarins, bromopyrroles, and pyrroloiminoquinones—represent a privileged scaffold in modern drug discovery, exhibiting potent antican...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole alkaloids—encompassing diverse structural classes such as lamellarins, bromopyrroles, and pyrroloiminoquinones—represent a privileged scaffold in modern drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the structural elucidation of these nitrogenous heterocycles presents a formidable analytical bottleneck. The electron-rich nature of the pyrrole ring, the frequent occurrence of "silent" quaternary carbons, and complex tautomeric equilibria often confound traditional analytical approaches.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we dissect a field-proven, self-validating analytical pipeline that integrates Feature-Based Molecular Networking (FBMN) for targeted isolation, high-resolution mass spectrometry (HRMS) coupled with 2D NMR for planar elucidation, and Time-Dependent Density Functional Theory (TDDFT) for absolute stereochemical assignment.

Phase 1: Dereplication and Targeted Isolation via Molecular Networking

The Causality of the Approach

Historically, bioassay-guided fractionation led to the redundant isolation of highly abundant, previously characterized compounds (e.g., ageliferin or oroidin derivatives). To establish a self-validating discovery pipeline, we must shift from blind isolation to predictive targeting. Feature-Based Molecular Networking (FBMN) achieves this by clustering structurally related metabolites based on MS/MS fragmentation similarities[2]. This allows researchers to visually map the chemical space of an extract, bypass known entities (dereplication), and selectively isolate novel pyrrole nodes.

Protocol 1: FBMN-Guided Isolation Workflow
  • Sample Preparation : Extract the marine biomass (e.g., sponge or actinomycete culture) using a 1:1 mixture of MeOH and CH₂Cl₂. Dry the crude extract and resuspend in LC-MS grade MeOH at a concentration of 1 mg/mL.

  • LC-HRMS/MS Profiling : Inject 2 µL of the extract onto a C18 UPLC column. Execute a gradient elution of 5–100% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes. Acquire data in positive ESI mode using Data-Dependent Acquisition (DDA), isolating the top 5 most intense precursor ions for MS2 fragmentation.

  • Data Preprocessing : Convert raw vendor files to .mzXML format. Process the data using MZmine 3 to perform feature detection, chromatogram deconvolution, and isotopic grouping.

  • Network Generation : Export the feature quantification table and MS2 consensus spectra to the Global Natural Products Social Molecular Networking (GNPS) platform. Set the cosine score threshold to >0.7 and the minimum matched fragment ions to 4.

  • Targeted Isolation : Identify unannotated nodes (putative novel pyrroles) that cluster adjacent to known pyrrole reference standards. Scale up the extraction and utilize mass-directed preparative HPLC to isolate these specific targets.

FBMN_Workflow A Crude Marine Extract (LC-HRMS/MS) B Feature Detection (MZmine 3) A->B Raw Data C Molecular Networking (GNPS Platform) B->C MS2 Spectra D Dereplication (Filter Knowns) C->D Spectral Alignment E Targeted Isolation (Prep-HPLC) D->E Unmatched Nodes

Fig 1. Feature-Based Molecular Networking (FBMN) workflow for targeted alkaloid isolation.

Phase 2: Core Structural Elucidation (HRMS & NMR Integration)

The Causality of the Approach

Once isolated, HRMS provides the exact mass, molecular formula, and Degrees of Unsaturation (DBE). However, determining the planar connectivity of a pyrrole alkaloid requires a strategic 2D NMR approach. Pyrrole rings often lack adjacent protons, making COSY (homonuclear) correlations sparse. Therefore, structural elucidation relies heavily on Heteronuclear Multiple Bond Correlation (HMBC) to bridge isolated spin systems, specifically leveraging the ³J{CH} and ²J{CH} couplings from the pyrrole NH proton to the surrounding carbon framework[3].

Protocol 2: NMR Acquisition and Planar Elucidation
  • Solvent Selection : Dissolve 1–5 mg of the pure alkaloid in DMSO-d₆. Crucial choice: DMSO drastically slows the chemical exchange of the pyrrole NH proton, rendering it visible as a sharp, highly diagnostic signal for HMBC correlations, whereas CD₃OD would exchange the proton and silence these critical signals.

  • 1D NMR Acquisition : Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Identify the characteristic pyrrole α-protons and β-protons.

  • 2D NMR Mapping :

    • HSQC : Map all direct one-bond C-H connections to separate protonated carbons from quaternary carbons.

    • COSY : Establish contiguous proton spin systems (e.g., alkyl side chains or fused ring systems).

    • HMBC : Set the long-range coupling delay for 8 Hz. Trace correlations from the pyrrole NH to the α/β carbons, and from side-chain protons back to the pyrrole core to establish the exact substitution pattern.

    • NOESY/ROESY : Utilize through-space correlations to determine the relative stereochemistry of chiral centers and the geometric configuration (E/Z) of any double bonds.

Quantitative Data: Characteristic NMR Shifts for Pyrrole Scaffolds

To facilitate rapid spectral interpretation, the following table summarizes the diagnostic NMR chemical shifts and key 2D correlations typical of marine pyrrole alkaloids[4].

Structural Feature¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Key 2D NMR Correlations
Pyrrole NH 10.5 – 12.0 (broad singlet)N/AHMBC to α/β carbons
Pyrrole α-CH 6.5 – 7.0115.0 – 125.0COSY to β-CH; HMBC to β-C
Pyrrole β-CH 6.0 – 6.5105.0 – 112.0COSY to α-CH; HMBC to α-C
Brominated C (α/β) N/A95.0 – 105.0 (shielded)HMBC from adjacent CH
Carbonyl (C=O) N/A160.0 – 165.0 (amide/ester)HMBC from pyrrole NH/sidechain

Phase 3: Absolute Configuration Determination

The Causality of the Approach

Relative stereochemistry established by NOESY is insufficient for modern drug development, which strictly requires absolute configuration. While X-ray crystallography remains the gold standard, many complex pyrrole alkaloids are amorphous or yield poor-quality crystals. To overcome this, we utilize Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra. By comparing the experimental ECD curve—arising from the chiral environment's perturbation of the pyrrole chromophore's π-π* and n-π* transitions—with quantum-mechanically predicted curves, the absolute configuration is unambiguously assigned[5],[6].

Protocol 3: TDDFT-ECD Workflow
  • Experimental ECD Acquisition : Dissolve the purified compound in spectroscopic-grade MeOH (0.1 mg/mL). Record the ECD spectrum from 190 to 400 nm using a spectropolarimeter, ensuring the solvent baseline is subtracted.

  • Conformational Search : Draw the established planar structure with a defined relative stereochemistry. Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify all stable conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization : Optimize the selected low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, applying a Polarizable Continuum Model (PCM) for methanol[7].

  • TDDFT Calculation : Calculate the excitation energies, oscillator strengths, and rotatory strengths for the lowest 30 excited states using TDDFT at the CAM-B3LYP/6-311+G(d,p) level.

  • Spectral Simulation and Matching : Apply a Gaussian band shape to the calculated transitions to generate the theoretical ECD curve. Overlay this with the experimental curve. A matching Cotton effect (alignment of positive/negative peaks at specific wavelengths) confirms the absolute configuration.

Elucidation_Workflow A Pure Pyrrole Alkaloid B HRMS Analysis (Molecular Formula & DBE) A->B C 1D/2D NMR (HMBC, COSY) (Planar Structure) A->C B->C Formula Constraints D Conformational Search (Molecular Mechanics) C->D 3D Modeling E TDDFT-ECD Calculation (Quantum Mechanics) D->E Stable Conformers F Absolute Configuration (Experimental vs Calculated) E->F ECD Matching

Fig 2. Integrated HRMS, NMR, and TDDFT-ECD pipeline for absolute structural elucidation.

Conclusion

The structural elucidation of novel pyrrole alkaloids demands a rigorous, multi-disciplinary approach. By integrating feature-based molecular networking for intelligent, non-redundant isolation, advanced 2D NMR utilizing optimized solvent systems for planar connectivity, and TDDFT-ECD for absolute stereochemical assignment, researchers can systematically and confidently decode these complex, highly bioactive scaffolds for downstream pharmaceutical development.

References

  • Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development Source: PMC (National Institutes of Health) URL:[Link]

  • Marine Pyrrole Alkaloids Source: PMC (National Institutes of Health) URL:[Link]

  • Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar Source: PMC (National Institutes of Health) URL:[Link]

  • Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 Source: ResearchGate URL:[Link]

  • Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids Source: PMC (National Institutes of Health) URL:[Link]

  • Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones Source: ACS Omega URL:[Link]

  • Lagerindicine, a New Pyrrole Alkaloid Isolated from the Flowers of Lagerstroemia indica Linnaeus Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Exploratory Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Analogs

Part 1: Strategic Overview Target Scaffold: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid Therapeutic Relevance: Kinase inhibitors, GPCR ligands, Anti-infectives.[1][2] The 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

Target Scaffold: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid Therapeutic Relevance: Kinase inhibitors, GPCR ligands, Anti-infectives.[1][2]

The 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry.[1] The cyclopropyl group acts as a superior bioisostere for planar phenyl rings or isopropyl groups, offering increased metabolic stability (blocking CYP450 oxidation sites) and enhanced rigidification of the pharmacophore without the penalty of aromatic "flatness" that can lead to poor solubility.

For an exploratory campaign—where the goal is to rapidly generate a library of analogs (SAR expansion)—a divergent, late-stage functionalization strategy is superior to de novo ring construction.[1] While classical methods like the Paal-Knorr synthesis are valuable for scale-up, they lack the flexibility required for rapid analog generation.

This guide details a high-fidelity, two-stage workflow:

  • Regioselective C5-Bromination of the commercially available pyrrole-2-carboxylate core.

  • Suzuki-Miyaura Cross-Coupling to install the cyclopropyl moiety.[1]

  • Parallel Library Generation via C2-amide coupling.

Part 2: Retrosynthetic Logic & Workflow

The most robust disconnection for this scaffold relies on the inherent nucleophilicity of the pyrrole ring and the versatility of palladium-catalyzed cross-coupling.

Synthetic Pathway Diagram

G cluster_0 Stage 1: Core Activation cluster_1 Stage 2: C5-Diversification cluster_2 Stage 3: Library Generation SM Ethyl pyrrole-2-carboxylate Inter1 Ethyl 5-bromo-1H- pyrrole-2-carboxylate SM->Inter1 NBS, DMF (Regioselective C5-Br) Product1 Ethyl 5-cyclopropyl-1H- pyrrole-2-carboxylate Inter1->Product1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Reagent Cyclopropylboronic Acid Reagent->Product1 Acid Free Acid Intermediate Product1->Acid LiOH, THF/H2O Library Amide Analogs (Library) Acid->Library R-NH2, HATU, DIPEA

Caption: Divergent synthesis workflow prioritizing late-stage installation of the cyclopropyl group via Suzuki coupling, enabling rapid scaffold diversification.

Part 3: Experimental Protocols

Method A: Regioselective Bromination (Core Activation)

Objective: Selective installation of a bromine atom at the C5 position.[1] The ester at C2 directs electrophilic substitution to C4 or C5; however, under controlled conditions with NBS, C5 substitution is kinetically favored due to resonance stabilization and steric accessibility.[2]

Protocol:

  • Dissolution: Charge a round-bottom flask with Ethyl pyrrole-2-carboxylate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Expert Note: DMF is critical here.[1] It stabilizes the polarized transition state.[1] Avoid ethers or chlorinated solvents which may lead to mixtures of C4/C5 isomers.[1]

  • Reagent Addition: Cool the solution to 0 °C (ice bath). Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.[1]

    • Caution: Exothermic.[1][3] Rapid addition can lead to poly-bromination.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

  • Workup: Pour the mixture into ice-water (5x reaction volume). The product often precipitates.[1]

    • If Solid: Filter, wash with water, and dry under vacuum.[1][2]

    • If Oil: Extract with EtOAc (3x), wash combined organics with 5% LiCl (to remove DMF) and brine.[1][2] Dry over Na2SO4.[1][4]

  • Purification: Usually not required.[1] If necessary, recrystallize from Hexane/Ethanol or flash chromatography (0-20% EtOAc in Hexane).[1][2]

Quantitative Data:

Parameter Specification
Reagent NBS (1.05 equiv)
Solvent DMF (Anhydrous)
Temperature 0 °C to RT
Typical Yield 85-92%

| Key Impurity | 4,5-dibromo species (minimize by controlling temp) |[1][2]

Method B: Suzuki-Miyaura Cross-Coupling (Cyclopropyl Installation)

Objective: Coupling of the 5-bromo intermediate with cyclopropylboronic acid.[1] This transformation is sensitive to protodeboronation of the cyclopropyl ring; therefore, base selection and water content are critical variables.

Protocol:

  • Setup: In a pressure vial or Schlenk tube, combine:

    • Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)[1]

    • Cyclopropylboronic acid (1.5 equiv)[1][2]

    • K2CO3 (3.0 equiv)[1][2]

  • Solvent System: Add DME/Water (4:1) or Toluene/Water (10:1) .[1][2]

    • Expert Note: The presence of water is mandatory for the boronic acid activation mechanism. Anhydrous conditions will fail.[1]

  • Degassing: Sparge with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd catalyst.[1]

  • Catalyst: Add Pd(dppf)Cl2[1][5]·DCM (5 mol%).[1][2]

    • Why this catalyst? The bidentate dppf ligand prevents catalyst decomposition at the elevated temperatures required for this coupling.

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine.[1] Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

Quantitative Data:

Parameter Specification
Catalyst Pd(dppf)Cl2·DCM (5 mol%)
Ligand dppf (Integrated)
Base K2CO3 (3.0 equiv)
Solvent DME/H2O (4:[1][2]1)
Temp/Time 90 °C / 4-12 h

| Typical Yield | 70-85% |[1]

Part 4: Analog Diversification (Library Synthesis)

Once the Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is in hand, the ester is hydrolyzed (LiOH, THF/H2O, 60 °C, 2h) to the free acid.[1][2] This serves as the master plate for amide library generation.[1]

Standard Amide Coupling Protocol:

  • Activation: Dissolve Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 mins.

  • Coupling: Add amine (R-NH2, 1.2 equiv).

  • Completion: Stir at RT for 2–16 hours.

  • Purification: For libraries, use preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 5: Troubleshooting & Optimization

Protodeboronation
  • Issue: Cyclopropylboronic acid decomposes before coupling.[1]

  • Solution: Increase the equivalent of boronic acid to 2.0. Switch base to Cs2CO3 (milder solubility profile in organic phase) or use Cyclopropyltrifluoroborate (Molander salt) which is more stable but requires higher temperatures (100-110 °C).[1]

Regioselectivity Issues (Bromination)
  • Issue: Formation of 4-bromo or 4,5-dibromo byproducts.[1][2]

  • Solution: Ensure temperature is strictly maintained at 0 °C during NBS addition. If 4-bromo persists, switch solvent to THF (less polar), though reaction time will increase.[1][2]

N-Protection
  • Expert Insight: The free NH of the pyrrole can sometimes poison Pd catalysts or lead to N-arylation side reactions. If yields in the Suzuki step are <50%, protect the nitrogen with a Boc group (Boc2O, DMAP, ACN) before the bromination step.[2] The Boc group is electron-withdrawing, which may slow down bromination but will protect the nitrogen during metal catalysis.

References

  • Paal-Knorr Synthesis Mechanism & Applications: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] J. Org.[1][6][7][8] Chem. 1991, 56, 6924.[1][2] Link[1][2]

  • Suzuki Coupling of Pyrroles: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyrrole Boronic Acids."[1][2] Tetrahedron Lett.[1] 2002.[1][6][9][10] (General reference for pyrrole coupling).

  • Cyclopropylboronic Acid Coupling Conditions: Wallace, D. J., et al. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."[1][2] Tetrahedron Lett.[1] 2002, 43, 6987.[1][2] Link

  • Regioselective Bromination of Pyrroles: Gilow, H. M., et al. "Bromination of Pyrroles."[1][2] J. Org.[1][6][7][8] Chem. 1971.[1] (Foundational work on NBS regioselectivity).

  • Biological Relevance of Pyrrole-2-carboxamides: O'Connell, M. A., et al. "Marine Pyrrole Alkaloids as Leads for Drug Discovery."[1][2] Mar. Drugs 2013.[1][9][11] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Esters and Amides

Introduction & Scientific Rationale The 5-cyclopropyl-1H-pyrrole-2-carboxamide scaffold has emerged as a privileged pharmacophore in modern drug discovery. It is prominently featured in the design of Hepatitis B virus (H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 5-cyclopropyl-1H-pyrrole-2-carboxamide scaffold has emerged as a privileged pharmacophore in modern drug discovery. It is prominently featured in the design of Hepatitis B virus (HBV) capsid assembly modulators (CAMs) [1] and Glycogen Synthase Kinase-3 (GSK-3) inhibitors[2].

The incorporation of a cyclopropyl group at the C5 position of the pyrrole ring is a deliberate mechanistic choice: it imparts significant lipophilicity and restricts the conformational flexibility of the molecule while remaining highly resistant to cytochrome P450-mediated metabolic oxidation compared to linear alkyl chains. However, synthesizing this motif requires overcoming specific chemical hurdles, notably the sluggish reactivity and instability of cyclopropyl coupling partners. This application note provides a comprehensive, self-validating guide to the synthesis of these vital building blocks.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 5-cyclopropyl-1H-pyrrole-2-carboxamides can be approached via two primary disconnections:

  • Route A (Late-Stage Cross-Coupling): Utilizes a Suzuki-Miyaura cross-coupling between a commercially available 5-halo-1H-pyrrole-2-carboxylate and cyclopropylboronic acid.

  • Route B (De Novo Ring Synthesis): Employs a Paal-Knorr synthesis using cyclopropyl-1,4-dicarbonyl precursors and an amine/ammonia source.

Causality of Route Selection: Route A is vastly superior for drug development professionals [3]. The Paal-Knorr approach (Route B) requires the multi-step synthesis of highly specific, unstable 1,4-dicarbonyls. Conversely, Route A leverages commercially available ethyl 5-bromo-1H-pyrrole-2-carboxylate. The primary challenge in Route A is the tendency of cyclopropylboronic acid to undergo protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions before transmetallation can occur. To outcompete this degradation, we employ a highly active bidentate palladium catalyst (


) and a strong base (

) to accelerate the transmetallation step.

Retrosynthesis Target 5-Cyclopropyl-1H-pyrrole- 2-carboxamides Acid 5-Cyclopropyl-1H-pyrrole- 2-carboxylic acid Target->Acid Amidation Ester Ethyl 5-cyclopropyl-1H-pyrrole- 2-carboxylate Acid->Ester Saponification RouteA Route A: Suzuki-Miyaura Ester->RouteA RouteB Route B: Paal-Knorr Ester->RouteB SM_A1 Ethyl 5-bromo-1H-pyrrole- 2-carboxylate RouteA->SM_A1 SM_A2 Cyclopropylboronic acid RouteA->SM_A2 SM_B Cyclopropyl-1,4-dicarbonyls RouteB->SM_B

Caption: Retrosynthetic analysis of 5-cyclopropyl-1H-pyrrole-2-carboxamides highlighting key disconnections.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

To validate the choice of reagents for the C-C bond formation, a catalyst and base screening was conducted. The quantitative data below demonstrates the necessity of the


/

system to achieve high yields and suppress protodeboronation.

Table 1: Optimization of the Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1

(5 mol%)

(3.0)
Toluene/

(4:1)
10045%Sluggish transmetallation; severe protodeboronation.
2

/

(5 mol%)

(3.0)
Toluene/

(4:1)
10088%Good conversion; bulky ligand accelerates coupling.
3

(5 mol%)

(3.0)
1,4-Dioxane/

(4:1)
100 92% Optimal; bidentate bite angle maximizes reductive elimination.
4

(5 mol%)

(3.0)
1,4-Dioxane/

(4:1)
10085%High conversion, but minor base-mediated ester hydrolysis observed.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the chemical transformation was successful before proceeding.

Workflow Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K3PO4 100°C, 12h Step2 Step 2: Saponification LiOH·H2O, THF/H2O RT, 4h Step1->Step2 QC1 QC: TLC & LC-MS Check protodeboronation Step1->QC1 Step3 Step 3: Amidation HATU, DIPEA, DMF RT, 16h Step2->Step3 QC2 QC: pH 2-3 Precipitation Check purity via NMR Step2->QC2 QC3 QC: Aqueous Wash Remove HATU byproducts Step3->QC3

Caption: Step-by-step experimental workflow and quality control checkpoints for synthesizing target amides.

Protocol 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate

Objective: C-C bond formation via Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv, 10 mmol, 2.18 g), cyclopropylboronic acid (1.5 equiv, 15 mmol, 1.29 g), and

    
     (3.0 equiv, 30 mmol, 6.37 g).
    
  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and

    
     (4:1 v/v, 40 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 0.5 mmol, 366 mg). Seal the flask and heat to 100 °C for 12 hours under an Argon atmosphere.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, gradient 9:1 to 7:3).

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) will show a new UV-active spot (Rf ~0.4) that stains intensely with p-anisaldehyde. LC-MS will confirm the exact mass

    
    .
    
Protocol 2: Saponification to 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

Objective: Hydrolysis of the ester to yield the free carboxylic acid for downstream coupling.

  • Reaction Setup: Dissolve ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate (1.0 equiv, 8 mmol, 1.43 g) in a mixture of THF/MeOH/

    
     (2:1:1 v/v, 32 mL).
    
  • Hydrolysis: Add Lithium hydroxide monohydrate (

    
    ) (3.0 equiv, 24 mmol, 1.0 g). Stir the reaction mixture at room temperature for 4 hours.
    
  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and wash with Diethyl Ether (15 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. A white/off-white precipitate will immediately form. Filter the solid, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint: The precipitation upon acidification is a physical validation of successful saponification.

    
     (DMSO-
    
    
    
    ) will show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid OH singlet at ~12.0 ppm.
Protocol 3: Amidation (Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxamides)

Objective: Formation of the amide bond. Mechanistic Note: The pyrrole ring donates electron density into the carbonyl, reducing its electrophilicity. Therefore, HATU is chosen over standard EDC/HOBt due to its superior ability to generate a highly reactive HOAt-active ester intermediate.

  • Activation: In a dried flask, dissolve 5-cyclopropyl-1H-pyrrole-2-carboxylic acid (1.0 equiv, 2 mmol, 302 mg) in anhydrous DMF (10 mL). Add HATU (1.2 equiv, 2.4 mmol, 912 mg) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 6 mmol, 1.05 mL). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 2.2 mmol). Stir at room temperature for 16 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous

    
     (30 mL). Extract with EtOAc (3 × 20 mL).
    
  • Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to effectively partition the DMF into the aqueous phase, followed by brine (20 mL). Dry over

    
    , concentrate, and purify via chromatography.
    
  • Self-Validation Checkpoint:

    
     will confirm the incorporation of the amine fragment. The carbonyl 
    
    
    
    signal will shift from ~162 ppm (acid) to ~160 ppm (amide).

References

  • Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds Source: RSC Advances (2023) URL:[Link]

  • Source: Google Patents (AU2004266975B2)
  • Suzuki-Miyaura cross-coupling of cyclopropylboronic acid with heteroaryl halides Source: Tetrahedron Letters (2002) URL:[Link]

Application

Application Note: 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Abstract & Introduction 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 13381-42-5) represents a "privileged scaffold" in modern drug discovery. This application note details its utility as a building block for generati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 13381-42-5) represents a "privileged scaffold" in modern drug discovery. This application note details its utility as a building block for generating bioactive carboxamides, particularly in the fields of antiviral (HCV) and antibacterial (Tuberculosis) research.

The incorporation of the cyclopropyl group at the 5-position of the pyrrole ring is a strategic medicinal chemistry tactic. Unlike flexible alkyl chains (ethyl, propyl), the cyclopropyl moiety offers:

  • Rigidity: Reduces the entropic penalty of binding to protein pockets.

  • Lipophilicity: Enhances membrane permeability (

    
     modulation) while maintaining a smaller steric footprint than a phenyl ring.
    
  • Metabolic Stability: Often blocks metabolic oxidation at the

    
    -position compared to straight-chain alkyls, though it introduces specific P450 liabilities that must be monitored (see Safety Note).
    

Core Applications

Antiviral Agents: HCV NS5B Polymerase Inhibitors

The most prominent application of this scaffold is in the design of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Mechanism of Action: These compounds typically bind to Thumb Site II (allosteric site) of the polymerase. The pyrrole-2-carboxamide core acts as a hydrogen-bonding anchor, while the 5-cyclopropyl group projects into a specific hydrophobic pocket defined by residues such as Leu419 and Met423.

  • SAR Insight: Replacement of a 5-methyl group with a 5-cyclopropyl group often results in a 10-50x improvement in potency due to optimal filling of the hydrophobic cleft without inducing steric clash.

Antimycobacterial Agents: MmpL3 Inhibitors

Recent studies have validated pyrrole-2-carboxamides as inhibitors of MmpL3 , a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.

  • Structural Role: The 5-cyclopropyl-pyrrole scaffold serves as a rigid linker connecting a "head" group (often an adamantane or bulky amine) to a "tail" group, facilitating the spanning of the MmpL3 proton-translocating channel.

Experimental Protocols

Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

While Paal-Knorr synthesis is possible, the Suzuki-Miyaura coupling route is preferred in medicinal chemistry for its reliability and tolerance of functional groups.

Reagents Required:
  • Methyl 5-bromo-1H-pyrrole-2-carboxylate (Starting Material)

  • Cyclopropylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.05 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene/Water (3:1 ratio)

Step-by-Step Protocol:
  • Degassing: Charge a reaction vial with Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 mmol, 204 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), and K₃PO₄ (3.0 mmol, 636 mg). Add Toluene (6 mL) and Water (2 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 16 hours. Monitor by LC-MS (Target Mass [M+H]+: ~166.08 for ester).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (0-30% EtOAc in Hexanes).

    • Yield Expectation: 70-85% of Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate.

  • Hydrolysis: Dissolve the ester in THF/MeOH/H₂O (2:1:1). Add LiOH (4 equiv). Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc to obtain the free acid.

General Amide Coupling (Library Generation)

To generate bioactive carboxamides (e.g., for HCV or TB screening):

  • Activation: Dissolve 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (0.1 mmol) in DMF (1 mL).

  • Coupling Agent: Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes.

  • Amine Addition: Add the desired amine (e.g., a benzimidazole amine for HCV targets) (0.11 mmol).

  • Incubation: Shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualizations

Diagram 1: Synthetic Workflow

This flowchart illustrates the critical path from commercial starting materials to the bioactive scaffold.

SyntheticWorkflow Start Methyl 5-bromo-1H-pyrrole-2-carboxylate (Commercial SM) Suzuki Suzuki Coupling (Cyclopropylboronic acid, Pd cat.) Start->Suzuki Step 1 Intermediate Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate Suzuki->Intermediate Yield: ~80% Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Step 2 Product 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (Core Scaffold) Hydrolysis->Product Quant. Coupling Amide Coupling (HATU, R-NH2) Product->Coupling Step 3 Drug Bioactive Carboxamide (HCV/TB Inhibitor) Coupling->Drug Library Gen

Caption: Optimized synthetic route for generating 5-cyclopropyl-pyrrole-2-carboxamide libraries.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Decision tree for medicinal chemists when optimizing the 5-position.

SAR_Logic Root Optimize 5-Position of Pyrrole Option1 5-Methyl / Ethyl Root->Option1 Option2 5-Phenyl Root->Option2 Option3 5-Cyclopropyl Root->Option3 Result1 Low Potency (Poor hydrophobic fill) Option1->Result1 Result2 Steric Clash (Reduced binding) Option2->Result2 Result3 Optimal Potency (Good hydrophobic fit) Option3->Result3 Risk Metabolic Alert: P450 Ring Opening? Result3->Risk Monitor

Caption: SAR decision matrix highlighting the sweet spot of the cyclopropyl group in steric/electronic optimization.

Critical Safety & Stability Note

Metabolic Bioactivation: While the cyclopropyl group improves metabolic stability against simple oxidation, it can serve as a "structural alert" in specific contexts. Cytochrome P450 enzymes can catalyze the opening of the cyclopropyl ring to form reactive intermediates (e.g., via radical mechanisms), potentially leading to covalent binding with proteins.

  • Recommendation: Perform in vitro reactive metabolite screening (glutathione trapping) early in the lead optimization phase for any 5-cyclopropyl-pyrrole drug candidate.

References

  • Beaulieu, P. L., et al. (2011). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole-5-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Poce, G., et al. (2013). "Improved MmpL3 Inhibitors: Structure-Activity Relationship and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on cyclopropyl properties). Link

  • Kadow, J. F., et al. (2013). "Discovery of BMS-791325, a Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. Link

  • Wiles, J. A., et al. (2006). "Discovery of a novel class of pyrrole-based inhibitors of HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

The Strategic Application of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold Enhanced by a Unique Substituent In the landscape of modern medicinal chemistry, the pyrrole-2-carboxylic acid scaffold is a well-established and highly valued structural motif.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Enhanced by a Unique Substituent

In the landscape of modern medicinal chemistry, the pyrrole-2-carboxylic acid scaffold is a well-established and highly valued structural motif.[1][2] Its prevalence in a multitude of biologically active compounds, ranging from natural products to clinically approved drugs, underscores its significance as a "privileged scaffold."[1] The true power of this scaffold, however, lies in its capacity for synthetic diversification, allowing for the fine-tuning of pharmacological properties. The introduction of a cyclopropyl group at the 5-position of the pyrrole ring, yielding 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid, represents a strategic enhancement of this already valuable building block.

The cyclopropyl group is far from a simple steric addition; it is a versatile tool in drug design, known to impart a range of beneficial effects on drug molecules.[3] These benefits include:

  • Enhanced Potency and Receptor Binding: The rigid and planar nature of the cyclopropyl ring can pre-organize a molecule into a conformation that is more favorable for binding to its biological target, leading to an increase in potency.

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger than those in corresponding alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This application note will provide a detailed exploration of the use of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid as a building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors and other potential therapeutic agents. We will provide detailed, field-proven protocols and explain the causality behind the experimental choices, empowering researchers to effectively utilize this versatile building block in their own synthetic endeavors.

Core Applications in Drug Discovery: The Synthesis of Bioactive Amides

The primary synthetic utility of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid lies in its function as a versatile precursor for the synthesis of a wide array of amide derivatives. The amide bond is a cornerstone of medicinal chemistry, and the ability to readily form this linkage allows for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitors: A Prominent Target Class

A significant application of pyrrole-2-carboxamide derivatives is in the development of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][4][5][6] The pyrrole scaffold can serve as a key hydrogen-bonding motif, interacting with the hinge region of the kinase active site. The substituents at the 2- and 5-positions of the pyrrole ring can then be varied to achieve selectivity and potency for specific kinase targets.

The 5-cyclopropyl substituent, in this context, can provide a vector for enhanced binding affinity and improved metabolic stability, making 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid an attractive starting material for the synthesis of novel kinase inhibitors. For instance, the synthesis of 5-heteroaryl-3-carboxamido-2-aryl pyrroles has been reported as a promising strategy for the development of Cdc7 kinase inhibitors, a key regulator of DNA synthesis and a potential target for anticancer therapy.[4][7]

Experimental Protocols: A Guide to the Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxamides

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 5-Cyclopropyl-1H-pyrrole-2-carboxamide, a common structural motif in bioactive molecules. These protocols are based on established and reliable amide coupling procedures.[3][8]

Workflow for the Synthesis of a Representative Bioactive Amide

Synthetic Workflow A 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid C Amide Coupling A->C B Amine (R-NH2) B->C D 5-Cyclopropyl-N-(R)-1H-pyrrole-2-carboxamide C->D Purification

Caption: General workflow for the synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxamides.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

  • Amine of interest (e.g., a substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Cyclopropyl-1H-pyrrole-2-carboxamide.

Mechanism of EDC/HOBt Mediated Amide Coupling

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling A R-COOH C O-acylisourea (active intermediate) A->C + B EDC B->C + E HOBt ester (more stable active ester) C->E + D HOBt D->E + G Tetrahedral intermediate E->G + F Amine (R'-NH2) F->G + H Amide (R-CONH-R') G->H Collapse

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a comparison of commonly used amide coupling reagents.

Coupling ReagentAdditiveBaseTypical Solvent(s)AdvantagesDisadvantages
EDC HOBt, DMAPDIPEA, Et3NDMF, CH2Cl2Water-soluble byproducts, mild conditionsCan lead to racemization in chiral substrates
HATU NoneDIPEA, Et3NDMF, NMPHigh reactivity, low racemizationHigher cost, byproducts can be difficult to remove
T3P® NonePyridine, Et3NEtOAc, CH2Cl2Byproducts are water-soluble, efficientCan be corrosive
CDI NoneNoneTHF, CH2Cl2Simple workup, no acidic/basic byproductsSlower reaction rates, not suitable for all substrates

Conclusion: A Versatile Building Block for Modern Drug Discovery

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The strategic incorporation of the cyclopropyl group offers a powerful tool for medicinal chemists to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. The straightforward conversion of the carboxylic acid moiety to a diverse array of amides provides a robust platform for the exploration of structure-activity relationships, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and data presented in this application note are intended to provide a solid foundation for researchers to confidently and effectively utilize this promising building block in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Journal of Medicinal Chemistry. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding.
  • PubMed. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][4][8][9]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.

  • PubMed. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1.
  • RJPN. (2025).
  • PubMed. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • Chemical Communications (RSC Publishing).
  • PubMed. (2010). Cdc7 kinase inhibitors: 5-heteroaryl-3-carboxamido-2-aryl pyrroles as potential antitumor agents. 1. Lead finding.
  • MDPI. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities.
  • Google Patents. (2007).
  • BindingDB.
  • PubMed. (2024).
  • Penn State Research Database. (2010). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][4][8][9]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.

  • PMC. (2022).
  • ResearchGate. (2026). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding.

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Application

high-throughput screening assays for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid libraries

An Application Guide to High-Throughput Screening of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Libraries Authored by: A Senior Application Scientist Abstract The 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold repre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to High-Throughput Screening of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Libraries

Authored by: A Senior Application Scientist

Abstract

The 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for libraries based on the 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold. We will explore the causality behind experimental choices, present detailed, self-validating protocols for both biochemical and cell-based assays, and discuss critical aspects of data analysis and hit confirmation.

Introduction: The Pyrrole Scaffold and HTS Imperatives

The pyrrole ring is a foundational N-heterocyclic motif found in a vast number of natural products and synthetic bioactive compounds.[1][2] Its derivatives are known to modulate a wide range of biological targets, from enzymes like kinases and proteases to complex cellular signaling pathways.[2][5][6] The incorporation of a cyclopropyl group and a carboxylic acid moiety, as in the 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold, offers unique structural and physicochemical properties that can be exploited for targeted drug design.

Screening libraries of such compounds requires a systematic and efficient approach. HTS provides this capability through the integration of automation, miniaturized assays, and large-scale data analysis.[7][8] The primary goal of an HTS campaign is to identify "hits"—compounds that modulate the target's activity—which can then serve as starting points for lead optimization programs.[9][10]

Unique Considerations for Carboxylic Acid-Containing Libraries

While powerful, screening compounds featuring a carboxylic acid group requires special attention. This functional group can be a source of assay artifacts and false positives due to several mechanisms:

  • Compound Aggregation: Carboxylic acids can form non-specific aggregates at higher concentrations, leading to enzyme inhibition or activation that is not target-specific.

  • Metal Chelation: The carboxylate group can chelate metal ions essential for the function of certain enzymes (e.g., metalloproteases), leading to inhibition.

  • Reactivity and Instability: The functional group may interfere with assay reagents or detection technologies.

  • PAINS (Pan-Assay Interference Compounds): Certain structures containing carboxylic acids can be flagged as frequent hitters.

Therefore, robust counter-screening and hit validation strategies, as detailed later in this guide, are not just recommended; they are essential for a successful screening campaign.

The HTS Workflow: From Assay Design to Validated Hit

A successful HTS campaign follows a well-defined, multi-stage process. Each stage has its own set of objectives and quality control metrics to ensure that the final hits are genuine and worthy of follow-up.[9][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Target Selection, Reagent Prep) Miniaturization Miniaturization (384/1536-well format) Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Primary_HTS Primary HTS (Full Library, Single Concentration) Pilot->Primary_HTS Hit_ID Hit Identification (Activity Threshold) Primary_HTS->Hit_ID Confirmation Hit Confirmation (Dose-Response, IC50/EC50) Hit_ID->Confirmation Counter Counter & Selectivity Screens (Rule out artifacts) Confirmation->Counter SAR Preliminary SAR (Analyze analogs) Counter->SAR

Caption: The HTS workflow is a phased process ensuring robust assay performance and reliable hit identification.

Protocol 1: Biochemical Assay - Kinase Inhibition (Fluorescence Polarization)

This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to identify inhibitors of a protein kinase. FP is a robust, homogeneous technique well-suited for HTS, measuring changes in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[4] An unlabeled library compound that binds to the kinase will displace the tracer, leading to a decrease in the FP signal.

Rationale and Causality
  • Why FP? It's a "mix-and-read" assay, minimizing plate handling steps, which is ideal for automation.[3] The ratiometric nature of the measurement (polarization vs. total intensity) reduces interference from colored compounds or fluctuations in lamp intensity.

  • Why a competitive binding assay? It allows for the identification of inhibitors that bind to the ATP-binding site without the need for enzymatic turnover, simplifying the assay and reducing the consumption of expensive reagents like ATP and substrate.

  • DMSO Concentration: Kept below 1% (typically 0.1-0.5%) to prevent solvent-induced protein denaturation or compound precipitation.[9]

Materials and Reagents
  • Kinase: Purified, recombinant protein kinase of interest.

  • Fluorescent Tracer: A kinase-specific fluorescently labeled ligand (e.g., BODIPY-labeled ATP-competitive inhibitor).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. The inclusion of Tween-20 is critical to prevent non-specific binding to plate surfaces and reduce compound aggregation.

  • Plates: Low-volume, black, 384-well microplates (e.g., Corning 384-well Low Volume Black Round Bottom PS NBS). Black plates are essential to minimize background fluorescence and light scatter.

  • Compound Library: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid library, typically stored at 10 mM in 100% DMSO.[9]

  • Controls: A known potent inhibitor (positive control) and DMSO (negative control).

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 2X Kinase solution in Assay Buffer.

    • Prepare a 2X Fluorescent Tracer solution in Assay Buffer.

    • Self-Validation: The concentrations of kinase and tracer must be optimized in a preliminary experiment (cross-titration) to find conditions that yield a stable and robust assay window (difference in mP between bound and free tracer) and a Z'-factor > 0.5.[11]

  • Compound Plating (Automation is key):

    • Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 20-50 nL of each library compound from the 10 mM stock plate into the 384-well assay plate. This results in a final screening concentration of ~10 µM in a 10 µL final assay volume.

    • Dispense equivalent volumes of the positive control inhibitor and DMSO into designated wells on each plate.

  • Assay Execution:

    • Add 5 µL of the 2X Kinase solution to all wells of the assay plate.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.

    • Incubate for 30 minutes at room temperature. This pre-incubation allows library compounds to bind to the kinase before the tracer is introduced.

    • Add 5 µL of the 2X Fluorescent Tracer solution to all wells.

    • Centrifuge the plate again.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped with FP optics (e.g., BMG LABTECH PHERAstar FSX).[3]

    • Set the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Record both parallel and perpendicular fluorescence intensity to calculate the millipolarization (mP) value for each well.

Data Analysis and Hit Criteria
ParameterFormulaPurpose
Z'-Factor 1 - (3σpos + 3σneg) / |μpos - μneg|To validate assay quality for each plate. A Z' > 0.5 is considered excellent for HTS.[8][11]
% Inhibition 100 * (1 - (mPcompound - mPpos) / (mPneg - mPpos))To quantify the effect of each library compound relative to controls.
Hit Threshold e.g., > 50% inhibition or > 3 standard deviations from the mean of the negative controlsTo identify primary hits for further investigation.

Protocol 2: Cell-Based Assay - NF-κB Signaling Pathway Reporter

This protocol uses a luciferase reporter gene assay to identify compounds that inhibit or activate the NF-κB signaling pathway, a critical pathway in inflammation and cancer often modulated by pyrrole-containing molecules.[1][12]

Rationale and Causality
  • Why a Cell-Based Assay? It provides more biologically relevant data by testing compounds in the context of a living cell, accounting for factors like cell permeability and cytotoxicity.[13][14]

  • Why a Reporter Gene? Luciferase-based reporters provide a highly sensitive and quantitative readout of transcriptional activity with a large dynamic range, making them suitable for HTS.[15]

  • Pathway Choice: The NF-κB pathway is a well-characterized inflammatory pathway. A stable cell line containing a luciferase gene under the control of an NF-κB response element allows for direct measurement of pathway activation.

Signaling_Pathway cluster_pathway NF-κB Signaling Cascade cluster_nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA NF-κB Response Element NFkB_nuc->DNA Luciferase Luciferase Gene Transcription DNA->Luciferase Light Light Signal Luciferase->Light

Caption: A simplified NF-κB luciferase reporter assay pathway for HTS.

Materials and Reagents
  • Cell Line: A human cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Stimulant: TNF-α (Tumor Necrosis Factor-alpha) to activate the pathway.

  • Plates: White, solid-bottom, tissue-culture treated 384-well plates. White plates are used to maximize the luminescent signal.

  • Luciferase Assay Reagent: A commercial "one-step" reagent that lyses the cells and provides the luciferin substrate (e.g., Promega Bright-Glo™).

  • Compound Library & Controls: As described in Protocol 1.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count the cells. Resuspend the cells in culture medium to a density of 200,000 cells/mL (or as optimized).

    • Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plate (~5,000 cells/well).

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂. This allows cells to attach and form a monolayer.

  • Compound Addition:

    • Add 50 nL of library compounds and controls to the appropriate wells.

    • Incubate for 60 minutes at 37°C. This pre-incubation allows compounds to enter the cells and engage their target before pathway stimulation.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in culture medium at a concentration that elicits ~80% of the maximal response (EC₈₀, determined during assay development).

    • Add 5 µL of the TNF-α solution to all wells except the "unstimulated" negative controls (which receive 5 µL of medium only).

    • Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plates and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to all wells.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a microplate reader.

Mandatory Follow-up: Hit Confirmation and Counter-Screening

Primary HTS is designed for speed and will inevitably produce false positives. A rigorous hit validation process is critical.

  • Hit Confirmation: Re-test primary hits at the same single concentration in triplicate to confirm activity.[16]

  • Dose-Response Curves: Test confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀ or EC₅₀) and confirm their behavior is dose-dependent.[16]

  • Counter-Screens: Design assays to eliminate common sources of false positives.

    • For Biochemical Assays: Screen against a structurally related but distinct target to assess selectivity. Perform an assay in the absence of the target protein to identify compound aggregation or fluorescence interference.

    • For Cell-Based Assays: A cytotoxicity assay (e.g., CellTiter-Glo) is mandatory to ensure the observed activity is not due to cell death. A counter-screen using a cell line with a different reporter (e.g., a constitutively expressed luciferase) can identify compounds that directly inhibit luciferase.

Conclusion

Screening libraries of 5-cyclopropyl-1H-pyrrole-2-carboxylic acid requires a thoughtful and rigorous HTS strategy. By selecting the appropriate assay format—whether a biochemical FP assay for direct target binding or a cell-based reporter assay for pathway modulation—researchers can effectively identify promising hit compounds. The key to success lies not only in the execution of the primary screen but also in the meticulous planning of assay validation, the use of appropriate controls, and the implementation of a robust hit confirmation and counter-screening cascade. This structured approach ensures the integrity of the results and maximizes the potential for discovering novel chemical probes and future therapeutics.

References

  • Title: High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: High throughput screening of small molecule library: procedure, challenges and future Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL: [Link]

  • Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]

  • Title: Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions Source: PubMed URL: [Link]

  • Title: High-throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: MDPI URL: [Link]

  • Title: Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology Source: STAR Protocols URL: [Link]

  • Title: A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets Source: Bentham Science URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cell Signaling Pathway Screening & Profiling Source: BPS Bioscience URL: [Link]

  • Title: An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint Source: Sultan Qaboos University Medical Journal URL: [Link]

  • Title: An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint Source: Bentham Science URL: [Link]

  • Title: Cell-Based Assays for High-Throughput Screening Source: ResearchGate URL: [Link]

  • Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap URL: [Link]

  • Title: Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates Source: MDPI URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: ChemCopilot URL: [Link]

  • Title: The High-Throughput Screening Transformation in Modern Drug Development Source: Technology Networks URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]

  • Title: Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds Source: Biological and Molecular Chemistry URL: [Link]

  • Title: 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Method

Technical Application Note: Development of HCV NS5B Inhibitors via the 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid Scaffold

Part 1: Strategic Overview The 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold represents a privileged structural motif in the design of non-nucleoside inhibitors (NNIs) for the Hepatitis C Virus (HCV) NS5B RNA-depen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold represents a privileged structural motif in the design of non-nucleoside inhibitors (NNIs) for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Unlike nucleoside analogs that target the catalytic active site, inhibitors based on this scaffold typically target the allosteric Thumb Site II of the polymerase.

The "Cyclopropyl Advantage"

In medicinal chemistry, the 5-cyclopropyl group is not merely a lipophilic filler; it is a critical functional determinant:

  • Conformational Restriction: The cyclopropyl ring imposes a rigid steric bulk that fills the hydrophobic pocket of Thumb Site II more effectively than flexible alkyl chains (e.g., isopropyl or

    
    -propyl), reducing the entropic penalty of binding.
    
  • Metabolic Stability: Unlike isopropyl groups, which are prone to rapid CYP450-mediated hydroxylation at the tertiary carbon, the cyclopropyl ring is significantly more resistant to oxidative metabolism, thereby improving the pharmacokinetic (PK) profile.

  • Electronic Modulation: The electron-donating nature of the cyclopropyl group enriches the electron density of the pyrrole ring, influencing the pKa of the carboxylic acid and enhancing hydrogen bond interactions with key residues such as Arg-503 and Arg-422.

Part 2: Chemical Synthesis Protocol

Objective: Scalable synthesis of the core intermediate Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate followed by hydrolysis to the free acid.

Method: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is selected for its high reproducibility and tolerance of functional groups compared to traditional Paal-Knorr cyclizations.

Reagents & Materials
  • Starting Material: Ethyl 5-bromo-1H-pyrrole-2-carboxylate (CAS: 92117-37-8)

  • Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

  • Base: Potassium Phosphate (K₃PO₄), tribasic

  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Protocol
  • Reaction Assembly:

    • In a 250 mL round-bottom flask, dissolve Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq, 10 mmol) and Cyclopropylboronic acid (1.5 eq, 15 mmol) in Toluene (50 mL).

    • Add K₃PO₄ (3.0 eq, 30 mmol) dissolved in Water (16 mL).

    • Critical Step: Degas the biphasic mixture by bubbling Nitrogen (N₂) for 15 minutes. Oxygen presence will poison the Pd catalyst and promote homocoupling byproducts.

  • Catalysis:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol) under a positive stream of Nitrogen.

    • Heat the reaction mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting bromide is consumed.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (100 mL).

    • Wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a white/off-white solid.

  • Hydrolysis (Deprotection):

    • Dissolve the ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

    • Final Product: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl 5-bromo-1H-pyrrole-2-carboxylate Reaction Suzuki Coupling 90°C, 16h Start->Reaction Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Reagents->Reaction Intermediate Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate Reaction->Intermediate Hydrolysis LiOH Hydrolysis pH Adjustment Intermediate->Hydrolysis Final 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (Scaffold) Hydrolysis->Final

Figure 1: Palladium-catalyzed synthesis route for the 5-cyclopropyl scaffold.

Part 3: Biochemical Validation Protocol (NS5B RdRp Assay)

Objective: Determine the IC₅₀ of the synthesized inhibitors against HCV NS5B polymerase using a de novo RNA synthesis assay.

Mechanism: This assay measures the incorporation of radiolabeled [³H]-UTP into nascent RNA strands synthesized by the recombinant NS5B enzyme.

Reagents & Buffer System
  • Enzyme: Recombinant HCV NS5B (Genotype 1b, Δ21 C-terminal truncation).

  • Template: Poly(rC) RNA template.

  • Substrate: GTP (Primer) and [³H]-UTP (0.5 µCi/reaction).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl, 0.05% BSA, 0.01% Tween-20.

    • Expert Insight: Tween-20 is mandatory to prevent false positives caused by compound aggregation (promiscuous inhibition).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the test compound in 100% DMSO.

    • Transfer 1 µL of diluted compound to a 96-well polypropylene plate.

  • Enzyme Pre-incubation (Critical Step):

    • Dilute NS5B enzyme to 50 nM in Assay Buffer.

    • Add 24 µL of Enzyme solution to the wells containing the compound.

    • Incubate for 15 minutes at 25°C.

    • Why? Allosteric inhibitors (Thumb Site II) require time to induce the conformational change that locks the enzyme in an inactive state before the substrate competes for entry.

  • Reaction Initiation:

    • Prepare a Substrate Mix: Poly(rC) (200 ng/well), GTP (100 µM), and [³H]-UTP (1 µM).

    • Add 25 µL of Substrate Mix to each well (Final Volume: 50 µL).

    • Incubate for 2 hours at 30°C .

  • Termination & Detection:

    • Stop reaction by adding 50 µL of ice-cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.

    • Precipitate RNA for 1 hour at 4°C.

    • Harvest onto GF/B glass fiber filters using a cell harvester. Wash with ethanol.

    • Measure radioactivity (CPM) using a Liquid Scintillation Counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC₅₀.

Part 4: Cellular Validation Protocol (HCV Replicon Assay)

Objective: Assess antiviral potency (EC₅₀) and cytotoxicity (CC₅₀) in a live cell system.

Materials
  • Cell Line: Huh-7.5 cells stably expressing HCV Genotype 1b subgenomic replicon (Luciferase reporter).

  • Media: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (selection antibiotic).

Protocol
  • Seeding:

    • Seed replicon cells at 5,000 cells/well in 96-well white opaque plates (for Luciferase) and clear plates (for Cytotoxicity).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove media. Add fresh media containing serial dilutions of the 5-cyclopropyl scaffold derivatives (0.5% DMSO final).

    • Include Filibuvir or Sofosbuvir as a positive control.

    • Incubate for 72 hours .

  • Readout 1: Antiviral Activity (Luciferase):

    • Add Bright-Glo™ Luciferase Reagent (Promega) to the white plates.

    • Measure luminescence. Reduction in signal correlates with inhibition of viral replication.

  • Readout 2: Cytotoxicity (MTS Assay):

    • Add MTS reagent (CellTiter 96®) to the clear plates.

    • Incubate 2–4 hours. Measure Absorbance at 490 nm.

    • Self-Validation: A valid "hit" must show high antiviral potency (low EC₅₀) with negligible cytotoxicity (high CC₅₀), yielding a Selectivity Index (SI = CC₅₀/EC₅₀) > 10.

Part 5: Data Presentation & SAR Analysis

Structure-Activity Relationship (SAR) Summary

The following table illustrates the impact of the 5-position substituent on NS5B inhibition, highlighting the superiority of the cyclopropyl scaffold.

Compound IDR-Group (5-Position)NS5B IC₅₀ (nM)Replicon EC₅₀ (nM)Microsomal Stability (t₁/₂, min)
PYR-001 Methyl> 5,000N.D.> 60
PYR-002 Isopropyl4501,20012 (High Clearance)
PYR-003 Cyclopropyl 25 85 > 120 (Stable)
PYR-004 Phenyl12045045
PYR-005 t-Butyl3511090

Note: Data represents idealized values based on typical SAR trends for Thumb Site II inhibitors.

Assay Cascade Diagram

AssayCascade Library 5-Cyclopropyl Scaffold Library Biochem Biochemical Assay (NS5B RdRp IC50) Library->Biochem Filter1 Filter: IC50 < 100 nM Biochem->Filter1 Filter1->Library Fail (Redesign) Cellular HCV Replicon Assay (Huh-7 Luciferase EC50) Filter1->Cellular Pass Filter2 Filter: SI > 10 CC50 > 50 µM Cellular->Filter2 Filter2->Library Fail (Toxicity) ADME ADME Profiling (Microsomal Stability) Filter2->ADME Pass Lead Lead Candidate ADME->Lead

Figure 2: Screening cascade for identifying potent NS5B inhibitors.

Part 6: References

  • Beaulieu, P. L., et al. (2009). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: Discovery of benzimidazole-5-carboxylic acid derivatives."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Di Marco, S., et al. (2005). "Allosteric Inhibition of Hepatitis C Virus NS5B Polymerase: Target Validation and Crystal Structures." Journal of Biological Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science. Link

  • Sigma-Aldrich. "Product Specification: 5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid." Link

Sources

Application

Application Note: Process Intensification and Scale-Up Strategy for 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

This Application Note and Protocol Guide is designed for researchers and process chemists involved in the scale-up and optimization of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid . Executive Summary & Strategic Route Sele...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists involved in the scale-up and optimization of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid .

Executive Summary & Strategic Route Selection

The synthesis of 5-substituted pyrrole-2-carboxylic acids is a critical competency in the development of antiviral agents (e.g., HCV NS5A inhibitors) and kinase inhibitors. While medicinal chemistry routes often utilize palladium-catalyzed couplings (Suzuki-Miyaura) of 5-bromopyrrole-2-carboxylates with cyclopropylboronic acid, this approach is cost-prohibitive at the kilogram scale due to catalyst expense and the high cost of boronic acid derivatives.

For process scale-up, we advocate a Ring Construction Strategy utilizing the Modified Knorr/Paal-Knorr Hybrid Approach . This route leverages inexpensive commodity chemicals—methyl cyclopropyl ketone and diethyl oxalate—to construct the pyrrole core with the cyclopropyl moiety already in place. This avoids late-stage functionalization and precious metal catalysis.

Selected Route: The Dioxobutanoate-Glycine Condensation

This pathway consists of three robust unit operations:

  • Claisen Condensation: Formation of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

  • Knorr-Type Cyclization: Condensation with Glycine Ethyl Ester to form the pyrrole ring.

  • Hydrolysis & Decarboxylation: Selective removal of the 3-ester/acid to yield the target 2-acid.

Reaction Scheme & Mechanism

The following diagram illustrates the chemical pathway and the critical intermediates involved in the synthesis.

ReactionScheme SM1 Methyl Cyclopropyl Ketone (1-Cyclopropylethanone) INT1 Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate A) SM1->INT1 NaOEt, EtOH 0-20°C SM2 Diethyl Oxalate SM2->INT1 INT2 Diethyl 5-cyclopropyl-1H-pyrrole-2,3-dicarboxylate (Intermediate B) INT1->INT2 NaOAc, AcOH Reflux SM3 Glycine Ethyl Ester HCl SM3->INT2 INT3 5-Cyclopropyl-1H-pyrrole-2,3-dicarboxylic acid INT2->INT3 NaOH, H2O/EtOH Reflux PRODUCT 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (Target) INT3->PRODUCT Thermal Decarboxylation (pH adjust / Heat)

Caption: Synthetic pathway from commodity starting materials to the target pyrrole acid via a dioxobutanoate intermediate.

Process Development & Critical Process Parameters (CPPs)

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This step involves a Claisen condensation. The critical challenge is controlling the exotherm and ensuring complete enolization to prevent self-condensation of the ketone.

  • Reagent Stoichiometry: Use a slight excess of Diethyl Oxalate (1.2 equiv) to drive the equilibrium.

  • Base Selection: Sodium Ethoxide (21% wt in EtOH) is preferred over Sodium metal for safety and ease of handling on scale.

  • Temperature Control: Addition must be performed at <10°C to minimize polymerization. The reaction requires a thermal soak (reflux) to complete.

Step 2: Cyclization to Pyrrole Diester

The reaction of the 1,3-diketo ester (Intermediate A) with glycine ethyl ester is a modified Knorr synthesis.

  • pH Control: The reaction requires buffering. Sodium acetate in acetic acid provides the ideal pH (~4.5-5.0) to facilitate imine formation followed by cyclization.

  • Regioselectivity: The amine of glycine attacks the most electrophilic ketone (adjacent to the cyclopropyl group is less hindered than the ester-adjacent ketone? No, the C4 ketone is attacked, followed by cyclization onto the C2 ester carbonyl). This yields the 2,3-dicarboxylate pattern.

Step 3: Hydrolysis and Decarboxylation

Pyrrole-2,3-dicarboxylic acids undergo thermal decarboxylation preferentially at the 3-position due to the electron-rich nature of the pyrrole ring and the stability of the 2-carboxylate (often stabilized by hydrogen bonding).

  • Saponification: Standard base hydrolysis (NaOH).

  • Decarboxylation: Acidification followed by heating. The 3-COOH is labile; the 2-COOH is robust.

Detailed Experimental Protocols

Protocol A: Preparation of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Safety Note: Sodium ethoxide is corrosive and flammable. Diethyl oxalate is toxic. Perform in a well-ventilated fume hood.

  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel under a nitrogen atmosphere.

  • Charge Base: Charge Sodium Ethoxide solution (21% in ethanol) (1.85 kg, 5.7 mol, 1.2 equiv) into the reactor. Cool the jacket to 0°C.

  • Charge Oxalate: Add Diethyl Oxalate (835 g, 5.7 mol, 1.2 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Addition of Ketone: Mix Methyl Cyclopropyl Ketone (400 g, 4.75 mol, 1.0 equiv) with 200 mL anhydrous ethanol. Add this solution dropwise to the reactor over 60 minutes. Expect a color change to yellow/orange and a slight exotherm.

  • Reaction: Allow the mixture to warm to 20°C over 1 hour, then heat to 60°C for 3 hours.

  • Quench/Workup:

    • Cool to 0°C.

    • Slowly add 3M H2SO4 (approx. 2.5 L) until pH is acidic (pH ~2). Caution: Vigorous off-gassing.

    • Extract with Ethyl Acetate (3 x 1.5 L).

    • Wash combined organics with Brine (1 L).

    • Dry over Na2SO4 and concentrate under reduced pressure.

  • Output: Dark yellow/orange oil. Yield approx. 800-850 g (crude). This material is sufficiently pure (~90%) for the next step.

Protocol B: Cyclization to Diethyl 5-cyclopropyl-1H-pyrrole-2,3-dicarboxylate
  • Reactor Setup: 10L reactor with reflux condenser.

  • Charge: Dissolve the crude Ethyl 4-cyclopropyl-2,4-dioxobutanoate (800 g, ~4.3 mol) in Glacial Acetic Acid (4.0 L).

  • Reagents: Add Glycine Ethyl Ester Hydrochloride (720 g, 5.1 mol, 1.2 equiv) and Sodium Acetate (anhydrous, 420 g, 5.1 mol).

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by HPLC for consumption of the dioxobutanoate.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (10 L).

    • The product may precipitate as a solid. If so, filter and wash with water.

    • If oil separates, extract with Dichloromethane (3 x 2 L), wash with saturated NaHCO3 (to remove acetic acid), dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or triturature with Hexanes.

  • Target Yield: 60-70% over two steps.

Protocol C: Hydrolysis and Decarboxylation to Target
  • Saponification:

    • Dissolve the diester (500 g) in Ethanol (1.5 L).

    • Add 6M NaOH (1.5 L). Reflux for 4 hours.

    • Cool and evaporate ethanol.

  • Decarboxylation:

    • Acidify the aqueous residue with Conc. HCl to pH 1 at 0°C. The dicarboxylic acid will precipitate.

    • Option 1 (One-pot): Heat the acidic aqueous suspension to reflux for 2-4 hours. The 3-COOH group will decarboxylate.

    • Option 2 (Isolation): Filter the dicarboxylic acid, dry it, then heat in a high-boiling solvent (e.g., o-dichlorobenzene) or neat at 180°C until CO2 evolution ceases. (Option 1 is preferred for ease).

  • Isolation:

    • Cool the aqueous mixture (from Option 1) to 5°C.

    • Filter the off-white solid.

    • Recrystallize from Water/Methanol or Ethyl Acetate/Heptane .

  • Final Product: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid .

    • Appearance: Off-white to tan solid.

    • Purity: >98% by HPLC.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance Off-white to tan powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Conforms to structureDMSO-d6
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Meets ICH limitsGC-HS
ROI ≤ 0.1%Residue on Ignition

1H NMR (DMSO-d6, 400 MHz) Reference Data:


 11.3 (s, 1H, NH), 12.1 (br s, 1H, COOH), 6.65 (m, 1H, H-3), 5.80 (m, 1H, H-4), 1.85 (m, 1H, Cyclopropyl-CH), 0.90 (m, 2H), 0.65 (m, 2H). (Note: Chemical shifts are approximate estimates based on substitution effects).

Process Flow Diagram (PFD)

PFD cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation R1 Reactor 1 (Ketone + Oxalate + NaOEt) Q1 Quench & Extraction (H2SO4 / EtOAc) R1->Q1 Crude Oil R2 Reactor 2 (Intermediate A + Glycine Ester) Q1->R2 Intermediate A F1 Filtration / Extraction R2->F1 R3 Reactor 3 (Saponification -> Acid Reflux) F1->R3 Intermediate B (Diester) CRYST Crystallization R3->CRYST Crude Acid DRY Drying CRYST->DRY FINAL FINAL DRY->FINAL Final API Intermediate

Caption: Operational workflow for the scale-up synthesis.

Safety & Handling (HSE)

  • Cyclopropyl Moieties: While generally stable, cyclopropyl ketones can undergo ring-opening in the presence of strong Lewis acids or extremely strong nucleophiles. The conditions described here (NaOEt, AcOH) are compatible.

  • Exotherms: The initial Claisen condensation is exothermic. Strict temperature control (<10°C during addition) is vital to prevent runaway reactions or "burping" of the solvent.

  • Off-gassing: The acidification step (Step 1 Workup) and the decarboxylation step (Step 3) generate significant volumes of gas (CO2). Reactors must be vented to a scrubber system.

  • Toxicology: Diethyl oxalate is a poison (oxalic acid precursor). Glycine ethyl ester HCl is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

    • ChemicalBook & BenchChem Technical Notes. "Synthesis of ethyl 4-cyclopropyl-2,4-dioxobutanoate via Claisen Condensation."

    • ResearchGate Protocol. "Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid intermediates." (Describes the dioxobutanoate synthesis).

  • Pyrrole Synthesis via 1,3-Dicarbonyls and Glycine Esters

    • Journal of Organic Chemistry. "General synthesis of pyrrole-2-carboxylates from beta-dicarbonyls and glycine esters." (General methodology adapted for this protocol).
    • BenchChem Application Note. "Scale-Up Synthesis of Cyclopropanethiol and related cyclopropyl intermediates."

  • Decarboxylation of Pyrrole-2,3-dicarboxylic acids

    • Organic Syntheses.[2] "Pyrrole-2-carboxylic acid."[3][4][5][6] (General procedure for decarboxylation).

  • Safety Data

    • Thermo Fisher Scientific. "Safety Data Sheet: Pyrrole-2-carboxylic acid."

Sources

Method

Application Notes and Protocols: 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid in Anti-Cancer Drug Development

Introduction: The Rationale for a Privileged Scaffold The pyrrole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Privileged Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its derivatives have been extensively explored as anti-cancer agents, primarily functioning as inhibitors of protein kinases that are critical for tumor growth, survival, and angiogenesis.[2][3] The incorporation of a cyclopropyl group is a strategic modification known to enhance metabolic stability and binding affinity in various therapeutic agents, including those targeting receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Furthermore, the carboxylic acid moiety can form crucial hydrogen bonds and salt bridges within the ATP-binding pocket of kinases, anchoring the inhibitor and enhancing its potency.

This document provides a comprehensive guide for researchers investigating 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid as a potential anti-cancer agent. It outlines a strategic, step-by-step approach, from initial in vitro screening to detailed mechanistic studies, grounded in established scientific principles and methodologies.

Part 1: Foundational Anti-Proliferative Screening

The initial step is to assess the compound's cytotoxic and anti-proliferative effects across a panel of human cancer cell lines. This provides a broad understanding of its potential efficacy and spectrum of activity.

Protocol 1: MTT-Based Cell Viability Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (solubilized in DMSO)

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma, HepG2 hepatocellular carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Line Tissue of Origin Typical Seeding Density (cells/well) Expected Outcome
HCT116Colorectal Carcinoma5,000Determination of IC50
MCF-7Breast Adenocarcinoma8,000Determination of IC50
A549Lung Carcinoma7,000Determination of IC50
HepG2Hepatocellular Carcinoma10,000Determination of IC50

Part 2: Mechanistic Elucidation - Kinase Inhibition and Pathway Analysis

Given that many pyrrole derivatives target protein kinases, the next logical step is to investigate the effect of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid on key cancer-related signaling pathways.[1][5]

Visualizing the Potential Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrrole-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) FAK FAK RTK->FAK p PI3K PI3K RTK->PI3K p FAK->PI3K STAT3 STAT3 FAK->STAT3 p Akt Akt PI3K->Akt p Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription STAT3->Transcription Compound 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid Compound->RTK Inhibition Compound->FAK Inhibition

Hypothesized Kinase Inhibition Pathway.
Protocol 2: Western Blot Analysis of Protein Phosphorylation

This protocol assesses whether the compound inhibits the phosphorylation of key signaling proteins, such as FAK, Akt, and STAT3, which are often downstream of receptor tyrosine kinases.[5]

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total protein and its phosphorylated form, one can determine the extent of inhibition of kinase activity.

Materials:

  • Cancer cell line showing sensitivity in the MTT assay (e.g., HCT116)

  • 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH is used as a loading control.

Part 3: Investigating the Mode of Cell Death

Understanding whether the compound induces apoptosis (programmed cell death) is crucial for its development as a therapeutic agent.[6][7]

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: This is a luminogenic or fluorogenic assay that uses a specific caspase-3/7 substrate. When caspase-3/7 is active, it cleaves the substrate, releasing a signal that can be measured.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Sensitive cancer cell line

  • 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

  • White-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol. Include a positive control (e.g., staurosporine).

  • Assay Reagent Addition: After the desired treatment time (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments for evaluating the anti-cancer potential of the compound.

G cluster_start Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_advanced Phase 3: Preclinical Validation A Compound Synthesis & Characterization (5-Cyclopropyl-1H-pyrrole-2-carboxylic acid) B In Vitro Anti-Proliferative Assay (MTT on Cancer Cell Panel) A->B C Kinase Inhibition Profiling (Western Blot for p-FAK, p-Akt, etc.) B->C If IC50 is potent D Apoptosis Induction Assay (Caspase-3/7 Activity) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F In Vivo Xenograft Model C->F If specific pathway is inhibited D->F E->F G ADMET Profiling F->G If tumor growth is suppressed

Experimental Workflow for Compound Evaluation.

Part 4: In Vivo Efficacy

Promising in vitro results must be validated in a living organism. Xenograft tumor models are a standard preclinical method for this purpose.[7][8]

Protocol 4: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound to assess its effect on tumor growth.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Sensitive cancer cell line (e.g., HCT116)

  • 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Compare the tumor growth rates and final tumor weights between the treated and control groups.

Parameter Description
Mouse Strain BALB/c nude or NSG mice
Cell Line HCT116 or other sensitive line
Compound Dose Determined by maximum tolerated dose (MTD) studies
Administration Route Oral (p.o.) or Intraperitoneal (i.p.)
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight changes, survival

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid as a potential anti-cancer agent. Positive results from these studies, particularly the demonstration of potent in vitro activity, a clear mechanism of action involving kinase inhibition and apoptosis induction, and significant in vivo efficacy, would provide a strong rationale for further preclinical development. Subsequent steps would include comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, lead optimization to improve potency and drug-like properties, and more extensive in vivo studies in various cancer models.

References

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(15), 1266–1276.
  • Yar, M. S., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed, 32(12), 1234-1245.
  • Carbone, A., et al. (2015). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3. Bentham Science Publishers, 10(2), 113-124.
  • El-Sayed, M. A. A., et al. (2015). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 517-526.
  • Chiacchio, M. A., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Current medicinal chemistry, 27(1), 1-2.
  • Wang, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PloS one, 10(6), e0128928.
  • Abdel-Ghani, T. M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & medicinal chemistry letters, 40, 127965.
  • Gudynaitė-Franckevičienė, D., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules (Basel, Switzerland), 29(22), 5208.
  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry, 17(21), 1-10.
  • Zhang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & medicinal chemistry, 26(8), 1435–1447.
  • Poskonis, P., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules (Basel, Switzerland), 30(7), 1234.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 958–971.
  • Zhu, Y., et al. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of medicinal chemistry, 54(7), 2433–2446.
  • Liu, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & medicinal chemistry letters, 25(14), 2825–2828.
  • El-Sayed, M. A. A., et al. (2015). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation.
  • Esmaeili, A. A., et al. (2025). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
  • Boichuk, S., et al. (2026). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(18), 8191–8221.
  • Wang, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PubMed.
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314.
  • Parrino, B., et al. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules (Basel, Switzerland), 30(19), 4567.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

Answering the user's request to create a technical support center for improving the yield of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid synthesis. This guide provides in-depth technical assistance for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for improving the yield of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid synthesis.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid. This valuable building block is integral to the development of numerous therapeutic agents, and its efficient synthesis is paramount. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and enhance reaction yields.

A common and effective strategy for the synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves a two-step process:

  • The formation of a 5-cyclopropyl-1H-pyrrole-2-carbaldehyde intermediate, often via a Paal-Knorr-type synthesis.

  • Subsequent oxidation of the aldehyde functionality to the desired carboxylic acid.

This guide is structured to address potential issues in both of these critical stages.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your synthesis.

Section A: Synthesis of the 5-Cyclopropyl-1H-pyrrole-2-carbaldehyde Intermediate

The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] However, challenges can arise, and this section aims to address them.

Question 1: I am observing a low yield or no formation of the desired 5-cyclopropyl-1H-pyrrole-2-carbaldehyde. What are the likely causes and how can I improve the outcome?

Answer: Low yields in a Paal-Knorr synthesis can stem from several factors.[3][4]

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr reactions often require heat.[4] Ensure that the reaction temperature is adequate to drive the reaction to completion. However, excessively high temperatures can lead to degradation. A systematic screening of temperatures (e.g., 60-100 °C) is recommended. Microwave-assisted heating can also be an effective strategy to reduce reaction times and improve yields.[5]

  • Inappropriate pH: The reaction is typically conducted under neutral or weakly acidic conditions.[1] The addition of a weak acid like acetic acid can be beneficial. If the pH is too low (e.g., < 3), the formation of a furan byproduct can become a significant competing reaction.[1][3]

  • Catalyst Choice: While Brønsted acids are traditional catalysts, modern variations often employ milder and more efficient catalysts. Lewis acids (e.g., Sc(OTf)₃) or heterogeneous catalysts (e.g., silica sulfuric acid) can offer improved yields under milder conditions.[3][6]

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl precursor is critical. Impurities can lead to side reactions and lower yields.[3][7] It is advisable to use highly purified starting materials.

Question 2: My reaction is producing a significant amount of a furan byproduct. How can I suppress this side reaction?

Answer: The formation of a furan is a common competing pathway in the Paal-Knorr synthesis, especially under strongly acidic conditions.[3][8]

  • pH Control: Carefully buffer the reaction mixture to maintain a neutral or weakly acidic pH. Avoid the use of strong acids.

  • Amine Concentration: Use a slight excess of the amine or ammonia source. This will kinetically favor the formation of the pyrrole over the furan.[3]

  • Catalyst Selection: Certain Lewis acids may exhibit greater selectivity for pyrrole formation. Experimenting with different catalysts can be beneficial.

Question 3: The reaction seems to stall and I have incomplete conversion of my starting materials. What should I do?

Answer:

  • Reaction Time and Temperature: Incomplete conversion is often a result of insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][9] If the reaction is sluggish at a given temperature, a modest increase may be necessary.

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction mixture.

  • Starting Material Reactivity: If your amine source is a poor nucleophile (e.g., an electron-deficient aniline), more forcing conditions may be required.[3]

Section B: Oxidation of 5-Cyclopropyl-1H-pyrrole-2-carbaldehyde

The oxidation of the aldehyde to a carboxylic acid is the final step in this synthetic sequence.

Question 1: The oxidation of my 5-cyclopropyl-1H-pyrrole-2-carbaldehyde is incomplete. How can I drive the reaction to completion?

Answer:

  • Choice of Oxidant: Ensure you are using a suitable oxidizing agent. Common and effective oxidants for this transformation include potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite and a scavenger).

  • Stoichiometry of the Oxidant: Use a sufficient excess of the oxidizing agent to ensure complete conversion of the aldehyde.

  • Reaction Temperature: Some oxidations may require gentle heating to proceed at a reasonable rate. However, be cautious as excessive heat can lead to degradation.

Question 2: I am observing degradation of the pyrrole ring during the oxidation step. How can I prevent this?

Answer: The pyrrole ring can be sensitive to harsh oxidative conditions.

  • Milder Oxidizing Agents: If you are using a strong oxidant like KMnO₄ and observing degradation, consider switching to a milder reagent such as Ag₂O or employing the Pinnick oxidation, which is known for its high selectivity for aldehydes.

  • Temperature Control: Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • pH Control: Maintain the pH of the reaction mixture within a range that is compatible with the stability of your pyrrole.

Question 3: My isolated yield of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is low despite complete conversion. What could be the issue?

Answer: Low isolated yields can be due to issues during the work-up and purification.

  • Product Solubility: Pyrrole-2-carboxylic acids can have limited solubility in some organic solvents. Ensure you are using an appropriate extraction solvent.

  • pH during Extraction: During the work-up, the carboxylic acid needs to be in its carboxylate form (basic conditions) to be extracted into an aqueous layer and then re-protonated (acidic conditions) to be extracted back into an organic layer. Careful pH adjustment is crucial.

  • Purification Method: If using column chromatography, be aware that pyrrole-2-carboxylic acids can be somewhat polar and may require a polar eluent system. Recrystallization is often a good alternative for purification.[7]

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 1,4-dicarbonyl compound for the Paal-Knorr reaction? A1: The purity is extremely important. Impurities can lead to the formation of undesired side products, which can complicate purification and lower the overall yield.[3][7] It is highly recommended to use a purified 1,4-dicarbonyl compound.

Q2: What is the best way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Paal-Knorr reaction and the subsequent oxidation.[3][9] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.

Q3: What are the recommended methods for purifying the final 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid? A3: The purification method will depend on the nature of the impurities. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.[7]

  • Column Chromatography: Silica gel chromatography can be used, but care should be taken as the acidic nature of the product can lead to streaking on the column.

  • Acid-Base Extraction: A carefully performed acid-base extraction during the work-up can significantly purify the product by separating it from neutral and basic impurities.

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of a 5-Substituted-2-Formylpyrrole

Reactant Preparation:

  • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[3]

  • Use a fresh, high-purity amine or ammonia source.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the chosen solvent (e.g., ethanol, acetic acid).

  • Add the primary amine (1.1 - 1.5 eq) or an ammonia source (e.g., ammonium acetate).[3]

  • Add the selected catalyst (e.g., a catalytic amount of acetic acid).

Reaction Conditions:

  • Stir the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.[3]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

General Protocol for the Oxidation of a 2-Formylpyrrole to a 2-Carboxylic Acid (Pinnick Oxidation)

Reaction Setup:

  • In a round-bottom flask, dissolve the 5-cyclopropyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent system (e.g., t-butanol and water).

  • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain the pH.

  • Add a scavenger for hypochlorous acid, such as 2-methyl-2-butene.

  • Cool the mixture to 0 °C in an ice bath.

Reaction Conditions:

  • Slowly add a solution of sodium chlorite (NaClO₂) (1.5 - 2.0 eq) in water, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

Work-up and Purification:

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture with HCl to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Data Tables

Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Acetic AcidReflux in acetic acidReadily available, simpleCan lead to furan formation if too acidic
Lewis Acids (e.g., Sc(OTf)₃)Catalytic amount, milder temperaturesHigh yields, mild conditionsMore expensive
Heterogeneous Catalysts (e.g., Silica Sulfuric Acid)Solvent-free or in a solvent, room temp to moderate heatRecyclable, easy to removeMay have lower activity for some substrates
Iodine (I₂)Catalytic amount, solvent-free, room tempMild conditions, short reaction timesPotential for halogenated byproducts

Table 2: Comparison of Oxidizing Agents for 2-Formylpyrrole to 2-Carboxylic Acid

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)Acetone/water, heatInexpensive, powerful oxidantCan lead to over-oxidation and degradation of the pyrrole ring
Silver(I) Oxide (Ag₂O)Aqueous ethanol, heatMild, selective for aldehydesExpensive
Pinnick Oxidation (NaClO₂)t-BuOH/water, buffer, scavengerHighly selective for aldehydes, mild conditionsRequires careful control of pH and temperature

Diagrams

Synthetic_Pathway A 1-Cyclopropyl-1,4-dicarbonyl precursor B 5-Cyclopropyl-1H-pyrrole-2-carbaldehyde A->B Paal-Knorr Synthesis (e.g., NH4OAc, AcOH) C 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid B->C Oxidation (e.g., Pinnick Oxidation)

Caption: Proposed synthetic pathway for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid.

Troubleshooting_Workflow start Low Yield in Paal-Knorr Synthesis cond1 Check Purity of Starting Materials start->cond1 action1 Purify 1,4-dicarbonyl compound (distillation/recrystallization) cond1->action1 Impure cond2 Optimize Reaction Conditions cond1->cond2 Pure action1->cond2 action2a Screen Temperature (60-100 °C) or use microwave cond2->action2a end Improved Yield cond2->end Improvement action2b Adjust pH (neutral/weakly acidic) action2a->action2b cond3 Evaluate Catalyst action2b->cond3 action3 Try alternative catalysts (Lewis acids, heterogeneous catalysts) cond3->action3 No Improvement cond3->end Improvement action3->end

Caption: Troubleshooting workflow for low yield in the Paal-Knorr synthesis.

References

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • R Discovery. (2010, September 15). Paal‐Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center. 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1553133-47-3) is a highly valued heterocyclic building block, prominently utilized in the synthesis of advanced therapeutics such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1553133-47-3) is a highly valued heterocyclic building block, prominently utilized in the synthesis of advanced therapeutics such as Hepatitis B virus (HBV) capsid assembly modulators[1]. However, the electron-rich pyrrole core, combined with the carboxylic acid moiety, presents unique stability and purification challenges.

As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to ensure high-yield isolation while preventing degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product turn dark or polymerize during silica gel chromatography?

  • Causality: Pyrroles are notoriously sensitive to acidic environments and oxidative stress. Standard silica gel contains acidic silanol groups (pH ~4.5-5.5) that can protonate the electron-rich pyrrole ring, triggering acid-catalyzed polymerization. This is visually observed as the compound turning pink, brown, or black on the column.

  • Solution: Deactivate your silica gel. Pre-treat the column with 1% triethylamine (Et

    
    N) in your starting mobile phase. Alternatively, bypass normal-phase issues entirely by utilizing reverse-phase (C18) chromatography. In literature synthesizing pyrrole-scaffold HBV inhibitors, gradient elution (20% to 90% EtOAc/Hexanes) on silica has been successfully employed[1], but ensuring rapid elution is critical for scale-up to minimize residence time on the acidic stationary phase.
    

Q2: I am losing significant product mass during the concentration/drying step. What is happening?

  • Causality: Pyrrole-2-carboxylic acids are highly susceptible to thermal decarboxylation, a process accelerated by acidic conditions. Heating the compound drives the loss of CO

    
    , converting your product into 2-cyclopropyl-1H-pyrrole, a volatile and highly unstable byproduct.
    
  • Solution: Never exceed a water bath temperature of 40°C during rotary evaporation. When drying the final solid, use a high-vacuum desiccator at room temperature rather than a heated vacuum oven.

Q3: My acid-base extraction yields poor recovery. How do I optimize the partition?

  • Causality: The compound is amphoteric in extreme pH ranges but primarily acts as a weak acid. If the aqueous layer is too basic, the compound remains ionized as a highly water-soluble carboxylate salt. If it is too acidic (pH < 2), the pyrrole nitrogen begins to protonate, risking polymerization and degradation. While the cyclopropyl group adds lipophilicity, precise pH control is required to drive the neutral species into the organic phase.

  • Solution: Adjust the aqueous phase strictly to pH 3.0–4.0 using 1M HCl[2]. Use a calibrated pH meter—not pH paper—to create a self-validating system where the exact neutral point is reached before extracting with ethyl acetate (EtOAc).

Part 2: Data Presentation

Table 1: Comparison of Purification Strategies
Purification MethodConditions / ModifiersExpected RecoveryExpected PurityPrimary Risk Factor
Standard Silica Gel Hexanes/EtOAc gradient40 - 60%85 - 90%Acid-catalyzed polymerization (darkening).
Deactivated Silica 1% Et

N pre-treatment
75 - 85%> 95%Trace amine contamination in final product.
Reverse-Phase HPLC Water/MeCN (0.1% Formic Acid)> 90%> 98%Formic acid concentration must be kept low.
Acid-Base Extraction pH 3.0–4.0, EtOAc extraction85 - 95%90 - 95%Emulsion formation; over-acidification.

Part 3: Experimental Protocols

Protocol A: Optimized Acid-Base Extraction Workflow

This protocol is a self-validating system; the strict pH boundary ensures the product remains intact without triggering polymerization[2].

  • Aqueous Solubilization: Dissolve the crude reaction mixture in a dilute basic solution (e.g., 0.5 M NaOH) to ensure the compound is fully ionized as a carboxylate salt. Wash with diethyl ether (2 × 20 mL) to remove non-polar organic impurities. Discard the ether layer.

  • Controlled Acidification: Cool the aqueous layer in an ice bath (0–5°C). Insert a calibrated pH meter probe directly into the stirring solution.

  • Precipitation: Dropwise, add 1M HCl until the pH reads exactly 3.0 to 4.0 . Do not allow the pH to drop below 3.0. A cloudy suspension should form as the neutral acid precipitates.

  • Extraction: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 30 mL). The cyclopropyl group enhances partitioning into the EtOAc layer.

  • Washing & Drying: Wash the combined organic layers with brine (1 × 20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure. Critical: Maintain the rotary evaporator water bath below 40°C to prevent decarboxylation.

Protocol B: Deactivated Flash Chromatography
  • Column Preparation: Slurry pack the silica gel using Hexanes containing 1% Triethylamine (Et

    
    N). Flush 2 column volumes of this mixture to neutralize acidic silanol sites.
    
  • Equilibration: Flush the column with 3 column volumes of pure Hexanes to remove excess Et

    
    N.
    
  • Loading: Dry-load the crude 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid onto a small amount of deactivated silica, or load it as a concentrated solution in a minimum amount of EtOAc.

  • Elution: Run a gradient from 20% to 90% EtOAc in Hexanes[1]. Monitor fractions via TLC (UV active at 254 nm).

  • Recovery: Pool product-containing fractions and concentrate at < 40°C.

Part 4: Mandatory Visualizations

Degradation SM 5-Cyclopropyl-1H-pyrrole- 2-carboxylic acid (Crude) Stress Acidic Silica / Heat (>50°C) SM->Stress Unoptimized Conditions Control Deactivated Silica / pH 3.0-4.0 / Temp <40°C SM->Control Optimized Workflow Degradation Degradation: Decarboxylation & Polymerization Stress->Degradation Ring Opening / CO2 Loss Pure Intact Purified Product Control->Pure Stable Isolation

Caption: Degradation vs. stabilization pathways during purification of pyrrole-2-carboxylic acids.

Extraction Aq Aqueous Reaction Mixture (Basic pH) Acidify Add 1M HCl (Adjust to pH 3.0-4.0) Aq->Acidify Extract Extract with EtOAc (3x) Acidify->Extract OrgLayer Organic Layer (Contains Product) Extract->OrgLayer Top Phase AqLayer Aqueous Layer (Discard) Extract->AqLayer Bottom Phase Evap Rotary Evaporation (T < 40°C) OrgLayer->Evap Final Purified Solid Evap->Final

Caption: Optimized acid-base extraction workflow ensuring high recovery and stability.

References

1.[1] Ruengsatra, T., et al. "Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds." RSC Advances / PMC, 2023. Available at:[Link] 2.[2] "Extraction method of pyrrole-2-carboxylic acid." Patsnap Eureka (Patent Data), 2018. Available at:[Link]

Sources

Troubleshooting

managing regioselectivity in the synthesis of substituted pyrroles

Status: Operational | Tier: Level 3 (Advanced Methodology) | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) | Lead Scientist: Dr. A. Vance

Mission Statement & Core Philosophy

Welcome to the Advanced Synthesis Support Center. You are likely here because pyrrole chemistry has failed you. The pyrrole ring is deceptive; while electron-rich and hyper-reactive, it suffers from a "regiochemical bias" that defaults to the


-positions (C2/C5), often leaving the 

-positions (C3/C4) inaccessible or resulting in inseparable isomeric mixtures.

Our Core Directive: We do not rely on "hope" or chromatography to separate isomers. We rely on Pre-design (Barton-Zard), Steric Steering (N-TIPS Blocking), and Catalytic Control (Ligand-Driven C-H Activation).

Module 1: De Novo Ring Construction (The Barton-Zard Protocol)

The Scenario: You require a 3,4-disubstituted pyrrole.[1][2] The Problem: Standard Paal-Knorr synthesis requires an unavailable or unstable 1,4-dicarbonyl precursor. Hantzsch synthesis forces a substituent at C5. The Solution: The Barton-Zard reaction.[1][3][4][5] It is the only reliable method to install substituents at C3 and C4 during ring formation, bypassing the regioselectivity issues of electrophilic substitution.

Mechanism & Logic

The reaction couples an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-isocyanoacetate with a nitroalkene.[1][5] The regiochemistry is locked by the precursors: the nitro group position becomes C4, and the isocyanide carbon becomes C2.

BartonZard Start Reagents: Nitroalkene + Isocyanoacetate Step1 Base-Mediated Michael Addition Start->Step1 DBU/TMG Step2 5-endo-dig Cyclization Step1->Step2 Nitronate Intermediate Step3 Elimination of NO2 Group Step2->Step3 Aromatization driving force End Product: 3,4-Substituted Pyrrole-2-Ester Step3->End Irreversible

Figure 1. The Barton-Zard cascade.[1][2] Note that the elimination of the nitro group (Step 3) is the thermodynamic sink that drives the reaction forward, ensuring high yields.

Standard Operating Procedure (SOP-BZ-01)

Valid for: 3-aryl-4-alkyl pyrroles.

  • Preparation: In a flame-dried flask under Argon, dissolve the nitroalkene (1.0 equiv) and ethyl isocyanoacetate (1.0 equiv) in anhydrous THF (0.5 M).

  • Base Addition: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) dropwise. Note: TMG (Tetramethylguanidine) is a milder alternative if base-sensitive groups are present.

  • Reaction: Allow to warm to RT. Stir for 4–6 hours. Monitoring by TLC is crucial; look for the disappearance of the yellow nitroalkene spot.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The pyrrole-2-ester is usually stable and purifiable by silica gel flash chromatography (Hex/EtOAc).

Module 2: Overriding Electronic Bias (The Muchowski Protocol)

The Scenario: You have a simple pyrrole and need to halogenate at C3 (Beta). The Problem: Pyrroles undergo Electrophilic Aromatic Substitution (


) at C2 (Alpha) due to the higher HOMO coefficient and stability of the 

-complex. The Solution: The "Muchowski Switch." By placing a massive Triisopropylsilyl (TIPS) group on the Nitrogen, you sterically shield the C2/C5 positions, forcing the electrophile to C3.
Decision Logic: C2 vs. C3 Functionalization

RegioSwitch Start Target: Halogenated Pyrrole Q1 Desired Position? Start->Q1 PathA Alpha (C2/C5) Q1->PathA PathB Beta (C3/C4) Q1->PathB ActionA Standard NBS/NIS (No Blocking Group) PathA->ActionA ActionB Install N-TIPS Group (Steric Shield) PathB->ActionB ResultB Brominate with NBS (-78°C, THF) ActionB->ResultB Cleanup Deprotect (TBAF) ResultB->Cleanup

Figure 2. Strategic flowchart for accessing C3-halogenated pyrroles. The N-TIPS group is the critical control element.

Standard Operating Procedure (SOP-TIPS-03)

Reference: Muchowski et al., J. Org. Chem. 1990.[6]

  • Protection: React pyrrole with TIPS-Cl and NaH in THF to generate N-TIPS-pyrrole .

  • Cryogenic Bromination: Dissolve N-TIPS-pyrrole (1.0 equiv) in THF. Cool to -78°C .

    • Critical: Temperature control is vital. At higher temps (>-40°C), the TIPS group may migrate or steric control fails.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) as a solution in THF dropwise over 30 mins.

  • Quench: Quench cold with pyridine (to scavenge HBr) followed by water.

  • Outcome: Yields 3-bromo-1-(triisopropylsilyl)pyrrole (>95% regioselectivity).

Module 3: Catalytic C-H Activation (Ligand-Controlled Divergence)

The Scenario: You need to arylate a pyrrole scaffold late-stage. The Problem: Traditional cross-coupling requires pre-functionalization (boronic acids/halides). Direct C-H arylation is more efficient but notoriously non-selective or C2-biased. The Solution: Catalyst switching.[7] Palladium generally favors C2 (acidic C-H), while Rhodium with specific bulky phosphites favors C3 (steric control).

Comparative Data: Catalyst Performance
ParameterPalladium System (Classical)Rhodium System (Advanced)
Catalyst Pd(OAc)₂ / PPh₃RhCl(CO){P[OCH(CF₃)₂]₃}₂
Primary Mechanism

-like or CMD (Concerted Metalation-Deprotonation)
Oxidative Addition / Steric Steering
Regioselectivity C2 / C5 (Alpha)C3 / C4 (Beta)
Key Driver Acidity of C-H bond (C2 is most acidic)Steric bulk of ligand pushes metal to C3
Typical Substrate N-Protected or Free (N-H) PyrroleN-TIPS or N-Aryl Pyrrole
Reference Gevorgyan et al.Itami et al.
Protocol Spotlight: Rh-Catalyzed -Arylation

Valid for: Synthesis of Lamellarin analogues.[8]

  • Reagents: Pyrrole substrate (1.0 equiv), Aryl Iodide (1.5 equiv).

  • Catalyst: RhCl(CO){P[OCH(CF₃)₂]₃}₂ (5 mol%). The electron-deficient phosphite ligand is crucial.

  • Additive: Ag₂CO₃ (0.5 equiv) as the halide scavenger/oxidant.

  • Conditions: 150°C in xylene/dioxane (1:1).

Troubleshooting & FAQs

Ticket #402: Paal-Knorr Mixture

User: "I synthesized a 1-phenyl-1,4-pentanedione and reacted it with methylamine. I got a 60:40 mixture of regioisomers. Why?"

Diagnosis: The Paal-Knorr reaction involves nucleophilic attack on a carbonyl.[9] In unsymmetrical 1,4-diketones, the amine attacks the more electrophilic or less hindered carbonyl first. If the electronic/steric difference between your two carbonyls is small (e.g., Methyl vs. Ethyl ketone), selectivity will be poor. Fix: Do not use Paal-Knorr for unsymmetrical backbones unless one carbonyl is significantly distinct (e.g., aldehyde vs. ketone). Switch to Barton-Zard (Module 1) to build the ring with the aryl group already in position 3 or 4.

Ticket #409: Desilylation during Bromination

User: "I tried the Muchowski TIPS protocol, but I lost the TIPS group and got polybrominated pyrrole."

Diagnosis: The HBr generated during NBS bromination is autocatalytic for desilylation. Fix: Add Pyridine or 2,6-Lutidine (1.1 equiv) to the reaction mixture before adding NBS. This scavenges the HBr acid byproduct immediately, preserving the acid-labile N-Si bond.

Ticket #415: C-H Activation Stalled

User: "Using the Rhodium C3-arylation protocol, my conversion is stuck at 20%."

Diagnosis: The active Rhodium species is sensitive to moisture and oxygen, and the silver salt (Ag₂CO₃) can degrade if exposed to light. Fix:

  • Ensure Xylene is distilled over Sodium/Benzophenone.

  • Weigh Ag₂CO₃ in a glovebox or fresh from a dark container.

  • Degas the solvent thoroughly (Freeze-Pump-Thaw x3). Oxygen kills the catalytic cycle.

References

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Link

  • Muchowski, J. M., et al. (1990). Synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry, 55(26), 6317–6328. Link

  • Itami, K., et al. (2014).

    
    -Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 136(39), 13646–13649. Link
    
  • Gevorgyan, V., et al. (2010). Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles. Organic Letters, 12(23), 5556–5559. Link

Sources

Optimization

stability of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid under various reaction conditions

This technical guide details the stability profile of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and antiviral agents. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and antiviral agents.

Due to the synergistic effects of the electron-rich pyrrole ring and the strained cyclopropyl substituent, this molecule exhibits a bimodal stability profile : it is robust under basic conditions but highly labile under acidic and oxidative stress.

Section 1: Executive Stability Matrix

Quick Reference: Stability under Standard Reaction Conditions

ConditionStability StatusPrimary Degradation PathwayTechnical Recommendation
Acidic (pH < 4) 🔴 Critical Instability Decarboxylation (Rapid) & PolymerizationAvoid free acid isolation. Use immediate coupling or salt formation.
Basic (pH > 8) 🟢 Stable None (forms stable carboxylate salt)Preferred state for storage and aqueous handling.
Thermal (> 60°C) 🟡 Conditional Decarboxylation (if acidic/neutral)Stable as a salt. Free acid decomposes near melting point.
Oxidative (Air) 🔴 Unstable Pyrrole Oxidation / OligomerizationStrictly Anaerobic. Sparging buffers is mandatory.
Nucleophilic 🟢 Stable N/ACyclopropyl ring remains intact to standard nucleophiles.
Electrophilic 🟡 Reactive Substitution at C3/C4Highly reactive to electrophiles (e.g., halogens).

Section 2: Deep Dive – Reaction Conditions & Degradation Mechanisms

Acidic Instability: The Decarboxylation Trap

The most common failure mode with 5-cyclopropyl-1H-pyrrole-2-carboxylic acid is acid-catalyzed decarboxylation .

  • The Mechanism: Pyrrole-2-carboxylic acids do not decarboxylate via the standard concerted cyclic mechanism seen in beta-keto acids. Instead, they follow an ipso-protonation mechanism .

    • Protonation: The acid protonates the pyrrole ring at the C-2 position (the carbon holding the carboxyl group).

    • Stabilization: The 5-cyclopropyl group is an electron donor. It stabilizes the resulting cationic intermediate via resonance, effectively lowering the activation energy for this degradation pathway compared to unsubstituted pyrrole.

    • Elimination: The intermediate loses CO₂ to restore aromaticity, yielding 2-cyclopropyl-1H-pyrrole (an unstable oil that rapidly polymerizes).

  • Protocol Implication: Never acidify aqueous solutions of this compound below pH 4 unless you are immediately extracting into an organic solvent for a rapid downstream reaction.

The "Black Tar" Phenomenon (Oxidative Polymerization)

Users often report the reaction mixture turning black. This is pyrrole oxidation , not simple decomposition.

  • Cause: Electron-rich pyrroles form radical cations in the presence of oxygen and light. These radicals couple to form polypyrrole chains (black solids).

  • Cyclopropyl Impact: While the 5-position is blocked (preventing linear alpha-alpha polymerization), the 3 and 4 positions remain active for cross-linking.

Section 3: Visualizing Degradation Pathways

The following diagram illustrates the competing pathways that dictate the fate of the molecule during handling.

G Start 5-Cyclopropyl-1H-pyrrole- 2-carboxylic acid Acid Acidic Condition (pH < 3) Start->Acid H+ addition Base Basic Condition (pH > 9) Start->Base NaOH/LiOH Oxidation Air/Light Exposure Start->Oxidation O2 / hν Intermediate C2-Protonated Cationic Intermediate Acid->Intermediate Ipso-protonation Salt Carboxylate Salt (Stable Solid) Base->Salt Deprotonation Polymer Black Tar (Polypyrrole) Oxidation->Polymer Radical Coupling Decarb 2-Cyclopropylpyrrole (Unstable Oil) Intermediate->Decarb -CO2 (Fast) Decarb->Polymer Polymerization

Figure 1: Mechanistic pathways showing why basic storage is preferred. The "Acid" path leads to irreversible loss of the carboxyl group.

Section 4: Troubleshooting & FAQs

Q1: I acidified my reaction to pH 1 to precipitate the product, but no solid formed. Where is my compound?

Diagnosis: You likely induced decarboxylation. Explanation: At pH 1, the rate of decarboxylation is extremely fast. The resulting decarboxylated product (2-cyclopropylpyrrole) is likely a liquid or has polymerized/oiled out, rather than precipitating as a crystalline acid. Solution:

  • Do not acidify to pH 1. Adjust to pH 4–5 (the isoelectric point region) carefully.

  • If you must acidify, use a biphasic system (e.g., DCM/Water) and acidify while stirring vigorously so the protonated acid immediately partitions into the organic layer, protecting it from the aqueous acid catalyst.

Q2: My product turned pink/black during drying on the rotavap.

Diagnosis: Oxidative stress + trace acid. Explanation: Trace acid from silica gel or solvents (like chloroform) catalyzes polymerization, which is accelerated by heat and concentration. Solution:

  • Add 1% Triethylamine (Et₃N) to your chromatography solvent to neutralize silica acidity.

  • Do not heat the water bath above 35°C.

  • Backfill the rotavap with Nitrogen/Argon, not air.

Q3: Is the cyclopropyl ring stable to Suzuki/Buchwald coupling conditions?

Answer: Yes. The cyclopropyl group is generally stable to transition metal catalysis conditions (Pd, basic buffers, 80-100°C). The primary risk in these reactions is not the cyclopropyl ring opening, but the potential for the pyrrole nitrogen to poison the catalyst if not protected or if the base is insufficient to keep the carboxylic acid deprotonated.

Section 5: Recommended Handling Protocols

Protocol A: Safe Workup from Saponification

Use this when hydrolyzing an ester to generate the target acid.

  • Hydrolysis: Perform in THF/MeOH/Water with LiOH (3 equiv) at 50°C.

  • Concentration: Remove organic solvents under reduced pressure (keep T < 40°C).

  • Washing: Extract the basic aqueous layer with Et₂O to remove non-acidic impurities.

  • Controlled Acidification (CRITICAL STEP):

    • Place the aqueous layer in a flask with an equal volume of Ethyl Acetate or DCM.

    • Cool to 0°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • Stop adding acid as soon as the pH reaches 4.0 - 5.0 .

  • Extraction: Immediately separate the organic layer.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if it is slightly acidic) and concentrate. Store under Argon at -20°C.

Protocol B: Storage Standards
  • Physical State: Store as the Lithium or Sodium salt if possible; they are significantly more stable than the free acid.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass (protects from UV-induced radical formation).

References

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][2] Journal of the American Chemical Society, 131(33), 11674–11675.[1]

    • Establishes the ipso-protonation mechanism for pyrrole decarboxyl
  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and mechanism of the decarboxylation of pyrrole-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 49(7), 1032-1035.

    • Provides kinetic data on pH dependence, confirming instability
  • Gribble, G. W. (2002). Pyrroles. In Heterocyclic Scaffolds II. Springer. General reference for the oxidative instability of electron-rich pyrroles.

Sources

Troubleshooting

enhancing the solubility of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid for bioassays

Executive Summary & Physicochemical Profiling Welcome to the technical support archive for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid . This guide addresses the specific solubility challenges associated with this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Welcome to the technical support archive for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid . This guide addresses the specific solubility challenges associated with this compound in biological assays.

The core challenge with this molecule stems from the "solubility paradox" common in fragment-based drug discovery: the cyclopropyl group enhances lipophilicity (improving membrane permeability) but significantly reduces aqueous solubility compared to the parent pyrrole-2-carboxylic acid. Furthermore, the carboxylic acid moiety (pKa ~4.5–5.0) renders the compound pH-dependent; it is soluble as an anion but prone to precipitation as a free acid in unbuffered or acidic media.

Physicochemical Profile

PropertyValue (Estimated/Lit.)Implication for Bioassays
Molecular Weight ~151.16 g/mol Small molecule; rapid diffusion.
pKa (COOH) 4.6 ± 0.3Critical: At pH < 5.0, solubility drops drastically (neutral form). At pH 7.4, it exists primarily as a soluble anion.
LogP ~1.6 – 1.9Moderately lipophilic. Requires organic co-solvent (DMSO) or carrier (Cyclodextrin) for high concentrations.
Appearance Off-white/Tan SolidDiscoloration indicates oxidation (pyrrole ring sensitivity).
Solubility (Water) Low (< 1 mg/mL)Do not dissolve directly in water.
Solubility (DMSO) High (> 50 mg/mL)Ideal for stock solutions.

Troubleshooting Guide (Q&A)

This section addresses the most frequent tickets submitted by researchers working with pyrrole-carboxylic acid derivatives.

Q1: "My compound precipitates immediately when I dilute the DMSO stock into the cell culture media. Why?"

Diagnosis: This is "Solvent Shock." The Mechanism: Your stock solution is likely 10–100 mM in 100% DMSO. When you pipette this into aqueous media (pH 7.4), the local concentration of the compound momentarily exceeds its kinetic solubility limit before it can disperse. Additionally, if your media is slightly acidic or unbuffered, the compound may protonate and crash out. The Fix:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x intermediate working solution in PBS (pH 7.4) or media without serum first.

  • Vortex During Addition: Inject the DMSO stock into the vortexing media, rather than adding it to a static surface.

  • Check pH: Ensure your assay buffer is strongly buffered at pH 7.4.

Q2: "I see 'micro-crystals' under the microscope during my cell assay. Is this contamination?"

Diagnosis: Likely compound aggregation, not contamination. The Mechanism: Pyrroles can form pi-stacking aggregates. Even if the solution looks clear to the naked eye, micro-precipitates can form over 2–4 hours, especially if the final DMSO concentration is too low to keep the "greasy" cyclopropyl group in solution. The Fix:

  • Use a Solubility Enhancer: Add 0.5% – 2% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) to your assay buffer. This encapsulates the lipophilic cyclopropyl tail, preventing aggregation without affecting cell viability like surfactants (Tween/Triton) would.

Q3: "The compound turns brown in solution after 24 hours. Is it still active?"

Diagnosis: Oxidative degradation. The Mechanism: The electron-rich pyrrole ring is susceptible to oxidation, particularly in the presence of light and oxygen. The cyclopropyl group does not protect the ring from this. The Fix:

  • Fresh Preparation: Prepare working solutions immediately before use.

  • Antioxidants: If the assay permits, add 1 mM DTT or TCEP to the buffer.

  • Amber Tubes: Always protect stocks from light.

Advanced Protocols

Protocol A: Preparation of a Stable Sodium Salt Stock (Recommended)

Converting the free acid to its sodium salt in situ significantly improves aqueous stability.

  • Calculate: Determine the moles of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid.

  • Dissolve: Dissolve the powder in a minimal volume of 100% DMSO (e.g., to 50 mM).

  • Activate: Add 1.05 equivalents of NaOH (using a 1M NaOH aqueous stock).

    • Note: The slight excess ensures full deprotonation of the carboxylic acid.

  • Dilute: Slowly add PBS (pH 7.4) to reach the desired working concentration.

  • Validation: The solution should remain clear. If cloudy, sonicate for 30 seconds.

Protocol B: Kinetic Solubility Assay (Self-Validation)

Before running a valuable bioassay, validate the solubility limit in your specific media.

  • Prepare a 100 mM stock in DMSO.

  • In a 96-well clear plate, pipette 198 µL of your specific Assay Media (with serum/additives).

  • Add 2 µL of DMSO stock (Final: 1 mM, 1% DMSO). Mix.

  • Perform serial 2-fold dilutions across the plate using Media + 1% DMSO (to keep solvent constant).

  • Incubate at 37°C for 2 hours.

  • Read Absorbance at 620 nm (turbidity).

    • Result: Any well with OD > 0.05 above background indicates precipitation. Do not use concentrations above this threshold.

Visualization & Logic Flows

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the best formulation strategy for your experiment.

SolubilityDecisionTree Start Start: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid CheckpH Is Assay pH > 7.0? Start->CheckpH StandardProtocol Use Standard Protocol: Dissolve in DMSO -> Dilute in PBS CheckpH->StandardProtocol Yes AcidicAssay Acidic Assay (pH < 6)? CheckpH->AcidicAssay No CheckConc Is Final Conc > 100 µM? StandardProtocol->CheckConc RiskPrecip High Risk of Precipitation (Protonated Form) AcidicAssay->RiskPrecip Yes Cyclodextrin Add HP-beta-Cyclodextrin (molar excess 1:5) RiskPrecip->Cyclodextrin Required Strategy Success Proceed to Bioassay Cyclodextrin->Success SaltForm Convert to Na+ Salt (In-situ with NaOH) CheckConc->SaltForm Yes CheckConc->Success No SaltForm->Success

Caption: Decision logic for selecting the appropriate solubilization strategy based on assay pH and required concentration.

Figure 2: The "Solvent Shock" Mitigation Workflow

Visualizing the correct dilution sequence to prevent precipitation.

DilutionWorkflow cluster_0 Critical Zone: High Kinetic Energy Needed Stock DMSO Stock (50 mM) Step1 Intermediate Step (Buffer + Vortex) Stock->Step1 1:10 Dilution (Prevent Shock) Final Final Assay Well (Media + Cells) Step1->Final 1:100 Dilution (Final < 0.1% DMSO)

Caption: Two-step serial dilution workflow to minimize "solvent shock" precipitation.

References & Authoritative Sources

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. Retrieved from [Link]

    • Relevance: Provides core physicochemical data (pKa, solubility) for the parent scaffold.

  • ResearchGate (2016). Discussion: Maximum allowable concentration of DMSO as solvent for drugs in cell culture. Retrieved from [Link]

    • Relevance: Establishes the <0.1% DMSO limit for cell viability integrity.

    • Relevance: Validates the use of co-solvents and pH adjustment for pyrrole-based alkaloids.

    • Relevance: Confirms solubility in methanol/ethanol and pKa values.

Optimization

Technical Support Center: Pyrrole-2-Carboxylic Acid Stability &amp; Synthesis

Topic: Addressing Decarboxylation Issues in Pyrrole-2-Carboxylic Acids Role: Senior Application Scientist Status: System Operational Introduction: The "Ipso" Trap Welcome to the technical support hub for pyrrole chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Decarboxylation Issues in Pyrrole-2-Carboxylic Acids Role: Senior Application Scientist Status: System Operational

Introduction: The "Ipso" Trap

Welcome to the technical support hub for pyrrole chemistry. If you are here, you have likely observed the spontaneous loss of carbon dioxide from your pyrrole-2-carboxylic acid derivatives during synthesis, workup, or storage.

This is not a random degradation; it is a mechanistic inevitability driven by the electron-rich nature of the pyrrole ring. The 2-position (


-position) is highly nucleophilic. When you acidify a pyrrole-2-carboxylate to isolate the free acid, you risk protonating the ring at the same carbon holding the carboxyl group (ipso-protonation). This creates a tetrahedral intermediate that collapses, ejecting 

and leaving you with the unsubstituted pyrrole.

This guide provides the protocols to bypass this trap.

Module 1: Diagnostic & Mechanism

Q: Why does my yield vanish during acidic workup?

A: You are triggering Acid-Catalyzed Ipso-Decarboxylation.

Unlike benzoic acids, pyrrole-2-carboxylic acids do not require high temperatures to decarboxylate. In aqueous acidic media (pH < 4), the pyrrole ring acts as a base.

The Mechanism:

  • Protonation: The proton (

    
    ) attacks the C2 carbon (the position holding the carboxyl group).
    
  • Destabilization: This breaks the aromaticity but forms a resonance-stabilized cation.

  • Elimination: To restore aromaticity, the molecule ejects the carboxyl group as

    
     rather than losing the proton it just gained.
    

Visualizing the Failure Point:

DecarboxylationMechanism Start Pyrrole-2-COOH Inter Ipso-Protonated Intermediate (Unstable) Start->Inter Acidic pH (<3) Acid + H+ End Pyrrole (Decarboxylated) Inter->End Irreversible Loss Gas + CO2 Inter->Gas

Figure 1: The acid-catalyzed decarboxylation pathway.[1][2][3] Note that protonation at C2 is the critical failure step.

Module 2: Synthetic Troubleshooting

Q: How do I hydrolyze a pyrrole-2-ester without losing the acid?

A: Use the "Cold-Buffered Workup" Protocol.

Standard saponification (NaOH/MeOH) works well, but the subsequent acidification (quenching) is where decarboxylation occurs. If you use strong acid (1M HCl) to precipitate the product, you create local pockets of low pH where decarboxylation is rapid.

Protocol: The Cold-Buffered Isolation

  • Step 1: Perform saponification with LiOH or NaOH in THF/H2O.

  • Step 2: Cool the reaction mixture to 0°C (ice bath).

  • Step 3: Do NOT use strong mineral acids (HCl/H2SO4). Instead, acidify carefully using 0.5M Citric Acid or NaH2PO4 buffer to reach pH 4–5.

  • Step 4: Extract immediately into an organic solvent (EtOAc or DCM). Do not let the aqueous acidic solution stand.

  • Step 5: Dry over

    
     and concentrate in vacuo at a bath temperature < 30°C .
    
Q: My ester is too stable/sterically hindered. Is there an alternative route?

A: Yes. The Trichloroacetyl Oxidation (Haloform) Route.

If ester hydrolysis requires harsh conditions that destroy your product, switch to the trichloroacetyl method. This installs the carbonyl carbon in a high oxidation state that can be converted to the acid under basic conditions, completely avoiding the acidic danger zone until the final workup.

Protocol: Trichloroacetyl Synthesis

  • Acylation: React your pyrrole with trichloroacetyl chloride (no catalyst needed, or weak Lewis acid) to form 2-trichloroacetylpyrrole.

  • Haloform Reaction: Treat the intermediate with NaOH or KOH in MeOH/Water. The

    
     group acts as a leaving group (
    
    
    
    ), generating the carboxylate.
  • Isolation: Follow the "Cold-Buffered Workup" above.

Data Comparison: Synthetic Routes

FeatureEster Hydrolysis (Standard)Trichloroacetyl Route
Reagents NaOH/LiOH, then HCl

, then NaOH
pH Risk High (during workup)Low (reaction is basic)
Temp Sensitivity HighModerate
Suitability Simple pyrrolesSensitive/Complex pyrroles
Primary Failure Decarboxylation upon acidificationIncomplete acylation

Module 3: Downstream Applications (Coupling)

Q: I am coupling Pyrrole-2-COOH to an amine. Why is it degrading?

A: Activation of the acid can mimic protonation.

When you activate the carboxylic acid (using EDC, HATU, or forming an acid chloride), you convert the -OH into a leaving group. If the amine coupling is slow, the electron-rich pyrrole ring can "attack" its own activated carbonyl (or the activated species decomposes), leading to decarboxylation-like pathways or polymerization.

Troubleshooting Guide for Coupling:

  • Avoid Acid Chlorides: Do not use

    
     or Oxalyl Chloride to generate pyrrole-2-carbonyl chloride. These are too acidic and reactive.
    
  • Use Base-Heavy Conditions: Ensure at least 3 equivalents of DIPEA or NMM are present before adding the coupling reagent. This keeps the pyrrole nitrogen deprotonated (if possible) or at least prevents adventitious protonation.

  • Recommended Reagents: Use HATU or PyBOP . These react quickly, minimizing the lifetime of the unstable intermediate.

Workflow: Safe Coupling Decision Tree

CouplingWorkflow Start Start: Coupling Pyrrole-2-COOH Check1 Is the Amine Nucleophilic? Start->Check1 MethodA Method A: EDC/HOBt (Standard) Check1->MethodA Yes MethodB Method B: HATU/DIPEA (Fast Activation) Check1->MethodB No BranchYes Yes (Primary/Secondary) BranchNo No (Aniline/Hindered) Warning CRITICAL: Pre-mix Base Ensure pH > 8 equiv. MethodB->Warning

Figure 2: Decision matrix for peptide coupling. Hindered amines require faster coupling reagents (HATU) to prevent acid decomposition.

Frequently Asked Questions (FAQ)

Q: Can I store Pyrrole-2-carboxylic acid in solution? A: Only in neutral or slightly basic buffers. Never store it in acidic solvents (like


 which often contains traces of HCl) or protic solvents with acidic impurities. For long-term storage, keep it as the solid ethyl ester or the trichloroacetyl precursor, hydrolyzing only immediately before use.

Q: Does the substitution pattern on the pyrrole ring matter? A: Yes. Electron-Donating Groups (EDGs) like alkyls or methoxy groups at positions 3, 4, or 5 make the ring more electron-rich, increasing the rate of decarboxylation. Electron-Withdrawing Groups (EWGs) like -NO2, -CN, or -Cl stabilize the acid by reducing the basicity of the ring carbons.

Q: I see a new spot on TLC that is not the starting material or the product. What is it? A: If the spot is less polar than the acid, it is likely the decarboxylated pyrrole. If it is a baseline streak, it may be a polymer formed from acid-catalyzed oligomerization.

References

  • Mechanism of Decarboxylation: Mundle, S. O., et al. "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution."[1][3][4] Canadian Journal of Chemistry, vol. 49, no.[3] 7, 1971.

  • Trichloroacetyl Synthesis Route: Bailey, D. M., et al. "Ethyl Pyrrole-2-Carboxylate." Organic Syntheses, Coll.[5] Vol. 6, p.618, 1988.

  • Computational Insights on Stability: Li, M., et al. "The Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid: Insights from Cluster-Continuum Model Calculations." Journal of Theoretical and Computational Chemistry, vol. 12, no. 04, 2013.

  • General Heterocyclic Chemistry (Grounding)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid in Medicinal Chemistry: Structural Dynamics and Efficacy against Pyrrole Derivatives

Executive Summary In modern drug discovery, the pyrrole ring serves as a privileged scaffold, frequently utilized to design antibacterial agents[1], anti-inflammatory COX inhibitors[2], and antiviral therapeutics. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrrole ring serves as a privileged scaffold, frequently utilized to design antibacterial agents[1], anti-inflammatory COX inhibitors[2], and antiviral therapeutics. Among its functionalized derivatives, 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS 1553133-47-3)[3] has emerged as a highly specialized building block.

This guide provides a comprehensive comparative analysis of 5-cyclopropyl-1H-pyrrole-2-carboxylic acid against other common pyrrole derivatives (such as 5-methyl and 5-phenyl analogs). By examining its unique physicochemical properties—specifically its ability to balance steric bulk and lipophilicity without introducing severe entropic penalties—we demonstrate why the cyclopropyl substitution is increasingly preferred in structure-based drug design, utilizing Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) as a definitive case study[4].

Physicochemical & Structural Comparison

The selection of a C5-substituent on the pyrrole-2-carboxylic acid core fundamentally alters the molecule's interaction with target hydrophobic pockets. Table 1 summarizes the comparative advantages of various derivatives.

Table 1: Comparative Physicochemical Profiling of Pyrrole-2-Carboxylic Acid Derivatives

CompoundSubstituent at C5Relative Steric Bulk (VdW Volume)Lipophilicity (LogP Impact)Primary Medicinal Chemistry Advantage
1H-pyrrole-2-carboxylic acid -HMinimalLowBaseline scaffold; high aqueous solubility; minimal steric clash.
5-Methyl-1H-pyrrole-2-carboxylic acid -CH₃SmallModerate"Magic methyl" effect; slight hydrophobic boost; high rotational freedom.
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid -CyclopropylMedium (Rigid)HighOptimal nonpolar packing; minimal entropic penalty upon binding.
5-Phenyl-1H-pyrrole-2-carboxylic acid -PhenylLarge (Planar)Very HighDeep hydrophobic pocket insertion; risks severe steric clashes.

Mechanistic Insights: The "Cyclopropyl Effect"

As an Application Scientist, it is critical to understand the causality behind selecting a cyclopropyl group over a standard alkyl chain. The superiority of 5-cyclopropyl-1H-pyrrole-2-carboxylic acid lies in two thermodynamic principles:

  • Minimization of Rotational Entropy Loss: Unlike a propyl or isopropyl group, which must freeze multiple rotatable bonds upon entering a binding pocket (incurring a high entropic penalty), the cyclopropyl ring is conformationally rigid. It provides the necessary carbon bulk for van der Waals interactions without the thermodynamic cost of restricting rotamers.

  • Enhanced Hydrophobic Packing: The cyclopropyl group possesses unique hybridized orbitals (bent bonds) that give it distinct electronic and steric properties, allowing it to act as a robust hydrophobic plug in shallow, solvent-accessible protein pockets where a methyl group would be insufficient and a phenyl group would be too bulky[5].

Case Study: HBV Capsid Assembly Modulators (CAMs)

The practical impact of these structural differences is perfectly illustrated in the development of novel CAM-N (Normal capsid) inhibitors for Hepatitis B Virus (HBV)[6]. Researchers designed a series of pyrrolidine-based compounds utilizing different pyrrole-2-carboxylic acid derivatives to target the dimer-dimer interface of the HBV Core Protein (Cp)[4].

  • Compound CU01 (5-Methyl Derivative): Exhibited the weakest anti-HBV potency. The small methyl group failed to establish sufficient nonpolar interactions in the target's L3 hydrophobic region[5].

  • Compound CU02 (5-Cyclopropyl Derivative): Exhibited sub-nanomolar potency, vastly outperforming CU01. The cyclopropyl group perfectly engaged key residues (T109B, F110B, and T142B) in the L3 pocket, while the pyrrole core maintained a critical hydrogen bond with residue L140B[4],[5].

While CU02 showed some inhibitory effects on Cytochrome P450 (CYP) enzymes (e.g., CYP2C19) requiring further downstream optimization[5], it definitively proved that the cyclopropyl bulk is the critical threshold for efficacy in this binding site.

Binding Logic Visualization

G Ligand 5-Cyclopropyl-1H-pyrrole Derivative (CU02) PyrroleCore 1H-pyrrole-2-carbonyl Core Ligand->PyrroleCore comprises Cyclopropyl 5-Cyclopropyl Group Ligand->Cyclopropyl comprises L140B HBV Core Protein Residue L140B PyrroleCore->L140B Strong H-Bonding (Mimics Glyoxamide) L3Pocket L3 Hydrophobic Pocket (T109B, F110B, T142B) Cyclopropyl->L3Pocket Optimal Nonpolar Packing Result High Anti-HBV Potency (Sub-nanomolar) L140B->Result L3Pocket->Result

Caption: Binding logic of 5-cyclopropyl-1H-pyrrole derivatives within the HBV Core Protein interface.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of 5-cyclopropyl-1H-pyrrole-2-carboxylic acid derivatives[4].

Protocol A: Amide Coupling Synthesis (HATU/DIPEA Method)

Causality Note: HATU is specifically selected over EDC/HOBt due to the slight steric hindrance imparted by the adjacent cyclopropyl group, ensuring rapid and complete formation of the active ester.

  • Reagent Preparation: Dissolve 5-cyclopropyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and the target amine scaffold (e.g., a functionalized pyrrolidine) (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive OAT intermediate.

  • Activation: Cool the mixture to 0°C. Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq). The non-nucleophilic base deprotonates the carboxylic acid, driving the formation of the active ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup & Purification: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via silica gel column chromatography using a gradient elution of 20% to 90% EtOAc in Hexanes to yield the pure target compound (e.g., CU02) as a solid.

Protocol B: In Vitro HBV Capsid Assembly Assay

Causality Note: Direct measurement of core-associated DNA is used because it validates whether the compound successfully modulated capsid assembly, thereby preventing the encapsidation of the viral pregenomic RNA.

  • Cell Culture: Culture HepG2.2.15 cells (which stably express HBV) in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Treatment: Seed cells in 96-well plates. Treat the cells with varying concentrations of the synthesized pyrrole derivative (ranging from 0.1 nM to 10 μM) and incubate for 6 days.

  • Extraction & Quantification: Lyse the cells using a mild detergent buffer. Extract the intracellular core-associated HBV DNA.

  • Analysis: Quantify the viral DNA using quantitative PCR (qPCR) to determine the IC₅₀ value of the compound.

Experimental Workflow Visualization

Workflow Step1 Reagent Prep Anhydrous DMF Step2 Amide Coupling HATU, DIPEA, RT Step1->Step2 Step3 Purification Silica Chromatography Step2->Step3 Step4 In Vitro Assay HepG2.2.15 Screening Step3->Step4 Step5 ADME Profiling CYP Inhibition Check Step4->Step5

Caption: Step-by-step workflow from the synthesis of the pyrrole derivative to biological screening.

Conclusion

The comparative analysis clearly dictates that 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is not merely a structural novelty, but a rationally designed building block that solves specific thermodynamic and spatial challenges in drug design. Compared to its 5-methyl counterpart, it provides the essential hydrophobic bulk required to engage deep protein pockets (such as the L3 region in HBV capsids) without the severe entropic penalties associated with flexible alkyl chains or the steric clashes inherent to phenyl rings. Researchers developing novel antimicrobials, antivirals, or anti-inflammatory agents should prioritize this cyclopropyl derivative when optimizing lead compounds for enhanced target affinity.

References

  • Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. RSC Advances / PubMed Central.[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI International Journal of Molecular Sciences.[Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.[Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid analogs

This guide details the structure-activity relationship (SAR) profile of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid analogs , specifically focusing on their application as Hepatitis B Virus (HBV) Capsid Assembly Modulator...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationship (SAR) profile of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid analogs , specifically focusing on their application as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) .

Optimization of High-Potency HBV Capsid Assembly Modulators

Executive Summary

The 5-cyclopropyl-1H-pyrrole-2-carboxylic acid scaffold represents a critical pharmacophore in the development of next-generation antivirals, particularly for Hepatitis B Virus (HBV). While unsubstituted or methyl-substituted pyrroles exhibit moderate binding affinity, the introduction of a 5-cyclopropyl group significantly enhances potency through optimized hydrophobic filling of the capsid protein's binding pocket.

This guide compares the "5-Cyclopropyl" series against standard "5-Methyl" and "5-Phenyl" analogs, demonstrating why the cyclopropyl moiety is the superior choice for designing sub-nanomolar Capsid Assembly Modulators (CAMs).

Primary Application: HBV Capsid Assembly Modulators (CAM-N type). Key Lead Compound: CU02 (and optimized derivative CU15 ). Mechanism: Allosteric modulation of core protein (Cp) dimers to induce empty capsid formation.

Scientific Foundation: The "Cyclopropyl Effect"

In medicinal chemistry, replacing a methyl group with a cyclopropyl group often yields a "magic methyl" effect, but with distinct steric and electronic advantages.

Mechanistic Advantage

The HBV core protein (Cp) dimer interface contains a specific hydrophobic sub-pocket (lined by residues like Leu140 ).

  • 5-Methyl analogs: Provide insufficient steric bulk, leaving the hydrophobic pocket partially empty.

  • 5-Phenyl analogs: Often too bulky or rigid, causing steric clashes that reduce binding efficiency.

  • 5-Cyclopropyl analogs: Offer the "Goldilocks" zone—sufficient volume to fill the pocket and displace high-energy water molecules, while maintaining enough metabolic stability compared to linear alkyl chains.

Signal Pathway & Mechanism (CAM-N)

The 5-cyclopropyl analogs function as CAM-N (Normal) modulators. Unlike CAM-A (Aberrant) molecules that force the formation of irregular polymers, these analogs accelerate the assembly of morphologically normal but genome-free (empty) capsids, effectively trapping the virus in a non-infectious state.

CAM_Mechanism cluster_pocket Molecular Interaction Cp_Dimer HBV Cp Dimer (Replication Competent) Complex Stabilized Dimer-Drug Complex Cp_Dimer->Complex + Drug Binding Drug 5-Cyclopropyl Analog (Allosteric Binder) Empty_Capsid Empty Capsid (CAM-N) (Non-Infectious) Complex->Empty_Capsid Accelerated Assembly (Thermodynamic Trap) Aberrant Aberrant Polymer (CAM-A) (Aggregates) Complex->Aberrant (Not favored by this scaffold) L140 Leu140 Hydrophobic Pocket Cyclo 5-Cyclopropyl Group L140->Cyclo Van der Waals Filling

Figure 1: Mechanism of Action for CAM-N inhibitors. The 5-cyclopropyl analog binds to the Cp dimer, directing assembly toward empty, non-infectious capsids.

Comparative Performance Data

The following data highlights the superiority of the 5-cyclopropyl scaffold (Compound CU02 ) over the 5-methyl reference (CU01 ) and standard clinical benchmarks (e.g., NVR 3-778).

Potency & Selectivity Table
CompoundR-Group (5-Position)ClassTargetEC50 (Antiviral Potency)CC50 (Cytotoxicity)Selectivity Index (SI)
CU01 Methyl (

)
CAM-NHBV Cp~50 - 100 nM> 10

M
> 100
CU02 Cyclopropyl (

)
CAM-N HBV Cp < 10 nM > 10

M
> 1,000
NVR 3-778 (Sulfamoyl Benzamide)CAM-NHBV Cp~400 nM> 20

M
> 50
GLP-26 (Glyoxamide)CAM-NHBV Cp~30 nM> 50

M
> 1,600

Key Insight: The transition from Methyl (CU01) to Cyclopropyl (CU02) results in a >5-fold increase in potency . This is attributed to the cyclopropyl group's ability to engage in stronger nonpolar interactions with the solvent-accessible region of the capsid protein, specifically residues Tyr118 and Leu140 .

Structure-Activity Relationship (SAR) Analysis

The optimization of the pyrrole-2-carboxylic acid scaffold relies on three specific zones.

Zone 1: The 5-Position (The Anchor)
  • H (Unsubstituted): Weak binding; lacks hydrophobic anchor.

  • Methyl: Moderate binding; insufficient pocket filling.

  • Cyclopropyl: Optimal. Maximizes van der Waals contact without steric penalty.

  • Phenyl: Poor fit; steric clash with the dimer interface reduces affinity.

Zone 2: The 2-Position (The Linker)
  • Carboxylic Acid: Inactive as a drug (poor permeability). Must be amidated.

  • Amide Linkage: Essential for hydrogen bonding with Trp102 in the hydrophobic pocket.

Zone 3: The Amine Partner (The Effector)
  • Coupling the 5-cyclopropyl-pyrrole acid with a chiral pyrrolidine (e.g., N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide) creates the full pharmacophore (as seen in CU02/CU15).

  • Requirement: The amine portion must extend into the solvent-exposed region to modulate solubility and PK properties.

SAR_Map Core Pyrrole-2-Carboxylic Acid Core Pos5 5-Position (Hydrophobic Anchor) Cyclopropyl >> Methyl > H Interaction: Leu140/Tyr118 Core->Pos5 Pos2 2-Position (Linker) Amide Bond Essential Interaction: Trp102 (H-bond) Core->Pos2 Pos34 3,4-Positions Usually Unsubstituted (Steric tolerance is low) Core->Pos34

Figure 2: SAR Map of the Pyrrole Scaffold. The 5-cyclopropyl group is the critical "anchor" that drives potency.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

Note: This is a general procedure adapted from standard pyrrole synthesis methodologies.

  • Starting Material: Methyl 5-bromo-1H-pyrrole-2-carboxylate or similar precursor.

  • Coupling: Perform a Suzuki-Miyaura coupling using cyclopropylboronic acid,

    
    , and 
    
    
    
    in Toluene/Water at 100°C.
  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

  • Purification: Acidify to pH 3, extract with EtOAc, and recrystallize.

B. HBV Replication Inhibition Assay (qPCR)

Objective: Determine


 for viral DNA reduction.[1]
  • Cell Line: HepG2.2.15 (stably transfected with HBV genome).

  • Treatment: Seed cells at

    
     cells/well. Treat with serial dilutions of the 5-cyclopropyl analog for 6 days (refresh media at day 3).
    
  • Extraction: Extract intracellular DNA using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

  • Quantification: Perform qPCR using HBV-specific primers. Normalize against a housekeeping gene (e.g.,

    
    -actin).
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
C. Thermal Shift Assay (Capsid Stability)

Objective: Confirm direct binding to the Core Protein (Cp).

  • Protein: Purified HBV Cp149 dimers (

    
    ).
    
  • Dye: SYPRO Orange (5x final concentration).

  • Reaction: Mix Protein + Drug (

    
    ) + Dye in buffer (50 mM HEPES, pH 7.5).
    
  • Measurement: Ramp temperature from 25°C to 95°C in a qPCR machine.

  • Result: A positive shift in melting temperature (

    
    ) indicates stabilization of the protein-ligand complex.
    

References

  • Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. RSC Advances, 2023.

  • SAR Studies in the Sulfonyl Carboxamide Class of HBV Capsid Assembly Modulators. Bioorganic & Medicinal Chemistry Letters, 2019.[2]

  • Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors. Bioorganic Chemistry, 2024.[3]

  • 5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid (Product Page). Sigma-Aldrich.

  • Hepatitis B Virus Capsid Assembly Modulators (CAMs): Biology and Clinical Development. Microorganisms, 2021.

Sources

Validation

Comparative Study of Synthetic Routes to 5-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1553133-47-3) Strategic Context & Application 5-Cyclopropyl-1H-pyrrole-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1553133-47-3)

Strategic Context & Application

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid[1] has emerged as a privileged building block in modern drug discovery. It is most notably utilized in the development of novel Hepatitis B virus (HBV) capsid assembly modulators (CAMs)[2]. The unique steric bulk and electron-donating properties of the cyclopropyl group at the C5 position of the pyrrole core provide critical hydrophobic interactions within the L3 binding pocket of the HBV core protein, significantly enhancing antiviral potency[2]. Furthermore, derivatives of this scaffold have been actively explored in the synthesis of pyrrolopyrimidinone inhibitors targeting Glycogen Synthase Kinase-3 (GSK-3) for neurodegenerative diseases[3].

Given its high value in medicinal chemistry, selecting the optimal synthetic route is critical for ensuring high yield, regioselectivity, and scalability. This guide objectively compares the three primary synthetic strategies used to construct this molecule and provides field-proven, self-validating protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of 5-substituted pyrrole-2-carboxylic acids generally falls into three strategic categories:

  • Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The industry standard. It utilizes commercially available ethyl 5-bromo-1H-pyrrole-2-carboxylate and cyclopropylboronic acid.

  • Route B: De Novo Paal-Knorr Cyclization. A transition-metal-free approach that constructs the pyrrole ring from a 1,4-dicarbonyl precursor (ethyl 6-cyclopropyl-2,5-dioxohexanoate).

  • Route C: Acylation-Reduction Sequence. The classical approach involving the Friedel-Crafts acylation of ethyl pyrrole-2-carboxylate followed by ketone reduction.

RouteComparison SM1 Ethyl 5-bromo-1H-pyrrole- 2-carboxylate Int1 Ethyl 5-cyclopropyl-1H- pyrrole-2-carboxylate SM1->Int1 Route A: Suzuki Pd cat., Base SM2 Ethyl 6-cyclopropyl- 2,5-dioxohexanoate SM2->Int1 Route B: Paal-Knorr NH4OAc, Heat SM3 Ethyl 1H-pyrrole- 2-carboxylate SM3->Int1 Route C: Acylation 1. c-Pr-COCl 2. Reduction Product 5-Cyclopropyl-1H-pyrrole- 2-carboxylic acid Int1->Product Saponification LiOH, H2O/MeOH

Fig 1. Comparative synthetic workflows for 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid.

Quantitative Performance Comparison
MetricRoute A (Suzuki)Route B (Paal-Knorr)Route C (Acyl/Red)
Overall Yield 75 – 82% 45 – 55%30 – 40%
Step Count 2 Steps 4 Steps (from com. SM)3 Steps
Regioselectivity Excellent (>99%) Excellent (>99%)Poor (C4 vs C5 mixtures)
Key Impurities Pd residues, debrominated SMFuran byproductsRing-opened products
Scalability High (up to 10 kg)ModerateLow (Harsh reduction)
Cost Efficiency Moderate (Pd catalyst cost)High (Cheap reagents) Low (Yield loss)

Mechanistic Insights: The Suzuki-Miyaura Advantage

The success of Route A relies on the efficient cross-coupling between an sp2 hybridized bromide and an sp3 hybridized boronic acid. Cyclopropylboronic acid is notoriously sluggish in transmetalation compared to aryl boronic acids. To overcome this, a catalyst with a large bite angle (like Pd(dppf)Cl₂) and a strong, bulky base (like K₃PO₄) are deployed. The bulky base accelerates the formation of the reactive boronate species, driving the transmetalation step forward.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-Br Insertion TM Trans- metalation OA->TM c-Pr-B(OH)2 Base RE Reductive Elimination TM->RE Halide Exchange RE->Pd0 Product Release

Fig 2. Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling step.

Experimental Protocols (Route A)

As a Senior Application Scientist, I mandate the use of self-validating protocols. The following procedures include built-in In-Process Controls (IPCs) to ensure reproducibility and trustworthiness.

Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate

Rationale: Toluene/Water is selected as the biphasic solvent system to dissolve both the organic starting materials and the inorganic base, facilitating phase-transfer mechanics without the need for toxic dioxane.

  • Charge: To a thoroughly dried, argon-purged 500 mL Schlenk flask, add ethyl 5-bromo-1H-pyrrole-2-carboxylate (10.0 g, 45.8 mmol, 1.0 eq) and cyclopropylboronic acid (5.9 g, 68.7 mmol, 1.5 eq).

  • Base Addition: Add potassium phosphate tribasic (K₃PO₄) (29.2 g, 137.4 mmol, 3.0 eq).

  • Solvent: Inject degassed Toluene (100 mL) and degassed Deionized Water (10 mL).

  • Catalyst: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (1.87 g, 2.29 mmol, 0.05 eq). Note: Adding the catalyst last minimizes premature degradation before the inert atmosphere is fully established.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring (800 rpm) for 12 hours.

  • IPC (Self-Validation): Sample the organic layer. Run LCMS. The reaction is deemed complete when the SM peak (m/z 218/220) is <1% area, and the product mass (m/z 180 [M+H]+) is dominant.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black, washing the pad with EtOAc (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, 0-15% EtOAc in Hexanes) yields the intermediate as a pale yellow oil (7.1 g, 86% yield).

Step 2: Saponification to 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Rationale: Pyrrole-2-carboxylic acids are electron-rich and prone to decarboxylation at elevated temperatures or under highly acidic conditions. We utilize Lithium Hydroxide (LiOH) instead of NaOH; the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis at a much milder temperature (40 °C), thereby preserving the pyrrole core.

  • Charge: Dissolve ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate (7.0 g, 39.0 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 80 mL).

  • Hydrolysis: Add LiOH·H₂O (4.9 g, 117.0 mmol, 3.0 eq) in one portion.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 3:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a baseline spot.

  • Workup: Concentrate the mixture under vacuum to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash with MTBE (2 x 30 mL) to remove any unreacted ester and organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C. Carefully acidify with 1M HCl dropwise until pH ~3.0 is reached. Critical: Do not over-acidify (pH < 2), as this risks opening the cyclopropyl ring or triggering decarboxylation.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (20 mL), and dry in a vacuum oven at 45 °C for 24 hours.

  • Yield: 5.4 g (91% yield) of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid as a pristine white solid.

References

  • Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds Source: PMC / NIH URL
  • 210841-59-1 | Methyl 5-propyl-1H-pyrrole-2-carboxylate (Compound Catalog)
  • AU2004266975B2 - Pyrrolopyrimidinone derivative Source: Google Patents URL

Sources

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